P 22077
説明
Structure
3D Structure
特性
IUPAC Name |
1-[5-(2,4-difluorophenyl)sulfanyl-4-nitrothiophen-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO3S2/c1-6(16)11-5-9(15(17)18)12(20-11)19-10-3-2-7(13)4-8(10)14/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAMGGNACJHXHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(S1)SC2=C(C=C(C=C2)F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677376 | |
| Record name | 1-{5-[(2,4-Difluorophenyl)sulfanyl]-4-nitrothiophen-2-yl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247819-59-5 | |
| Record name | 1-{5-[(2,4-Difluorophenyl)sulfanyl]-4-nitrothiophen-2-yl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Deep Dive into the Mechanism of Action of P22077: A Dual USP7/USP47 Inhibitor
For Immediate Release
[City, State] – [Date] – P22077, a potent and cell-permeable small molecule, has emerged as a significant tool for researchers in the fields of oncology and immunology. This technical guide provides an in-depth analysis of the mechanism of action of P22077, focusing on its role as a dual inhibitor of Ubiquitin-Specific Protease 7 (USP7) and USP47. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of P22077's molecular interactions and cellular consequences.
Core Mechanism: Inhibition of Deubiquitinating Enzymes
P22077 functions primarily by inhibiting the deubiquitinating activity of USP7 and, to a similar extent, the closely related enzyme USP47.[1][2] Deubiquitinating enzymes (DUBs) play a crucial role in cellular homeostasis by removing ubiquitin molecules from substrate proteins, thereby regulating their stability and function. By inhibiting USP7 and USP47, P22077 disrupts this process, leading to the accumulation of ubiquitinated proteins and their subsequent degradation by the proteasome. This targeted disruption of protein stability forms the basis of P22077's therapeutic potential.
The inhibitory action of P22077 is covalent, targeting a cysteine residue (Cys223) within the catalytic domain of USP7. This covalent modification leads to a conformational change in the active site, thereby blocking the enzyme's deubiquitinating activity.[3]
Quantitative Data: Potency and Efficacy
The inhibitory potency of P22077 against its primary targets and its cytotoxic effects on various cancer cell lines have been quantified in numerous studies. The following tables summarize key quantitative data for easy comparison.
| Target | IC50 / EC50 (µM) | Assay Type |
| USP7 | 8.0 (IC50) | Cell-free assay |
| USP7 | 8.6 (EC50) | In vitro |
| USP47 | 8.74 (EC50) | In vitro |
Table 1: In vitro inhibitory activity of P22077 against USP7 and USP47.
| Cancer Cell Line | IC50 (µM) | Cancer Type |
| HTB-26 | 10 - 50 | Breast Cancer |
| PC-3 | 10 - 50 | Pancreatic Cancer |
| HepG2 | 10 - 50 | Hepatocellular Carcinoma |
| IMR-32 | Varies (0-20) | Neuroblastoma |
| NGP | Varies (0-20) | Neuroblastoma |
| CHLA-255 | Varies (0-20) | Neuroblastoma |
| SH-SY5Y | Varies (0-20) | Neuroblastoma |
Table 2: Cytotoxic activity of P22077 in various cancer cell lines.[1][4]
Key Signaling Pathways Modulated by P22077
The therapeutic effects of P22077 are primarily mediated through the modulation of two key signaling pathways: the USP7/MDM2/p53 axis in cancer and the TRAF6/NF-κB pathway in inflammation.
The USP7/MDM2/p53 Pathway in Cancer
In many cancers with wild-type p53, the tumor suppressor protein p53 is kept at low levels by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. USP7 deubiquitinates and stabilizes MDM2, thereby promoting the degradation of p53 and allowing cancer cell survival.
P22077 inhibits USP7, leading to the destabilization and degradation of MDM2.[3] The reduction in MDM2 levels results in the accumulation and activation of p53.[3] Activated p53 then transcriptionally upregulates its target genes, including those involved in apoptosis (e.g., BAX, PUMA) and cell cycle arrest (e.g., p21), ultimately leading to the death of cancer cells.[3]
The TRAF6/NF-κB Pathway in Inflammation
Tumor necrosis factor receptor-associated factor 6 (TRAF6) is a key adaptor protein and E3 ubiquitin ligase that plays a critical role in activating the NF-κB and MAPK signaling pathways in response to inflammatory stimuli like lipopolysaccharide (LPS). USP7 can deubiquitinate TRAF6, thereby stabilizing it and promoting inflammatory signaling.
P22077, by inhibiting USP7, enhances the K48-linked polyubiquitination of TRAF6, targeting it for proteasomal degradation.[5] The degradation of TRAF6 prevents the downstream activation of the IKK complex and MAP kinases (ERK, p38), ultimately inhibiting the translocation of the NF-κB p65 subunit to the nucleus and suppressing the expression of pro-inflammatory genes.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. P22077 inhibits LPS-induced inflammatory response by promoting K48-linked ubiquitination and degradation of TRAF6 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to P 22077: A USP7 Inhibitor for Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Ubiquitin-Specific Protease 7 (USP7) has emerged as a compelling target in oncology due to its critical role in regulating the stability of key proteins involved in tumorigenesis, including the tumor suppressor p53 and its primary negative regulator, MDM2.[1][2] P 22077 is a cell-permeable small molecule inhibitor that targets USP7, leading to the reactivation of p53-mediated tumor suppression.[3][4] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical efficacy data, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a core resource for researchers investigating USP7 inhibition as a therapeutic strategy in cancer.
Introduction to USP7 and this compound
The ubiquitin-proteasome system is a critical cellular pathway that controls protein degradation and homeostasis.[1] Deubiquitinating enzymes (DUBs) counteract this process by removing ubiquitin tags, thereby rescuing proteins from degradation.[5] USP7 (also known as Herpesvirus-associated ubiquitin-specific protease or HAUSP) is a well-characterized DUB involved in multiple signaling pathways dysregulated in cancer.[2][6]
In many cancers, the tumor suppressor protein p53 is wild-type but its function is abrogated by its E3 ubiquitin ligase, MDM2 (or HDM2 in humans), which targets p53 for proteasomal degradation.[3][7] USP7 stabilizes MDM2 by deubiquitinating it, thus promoting the suppression of p53.[3][8] Consequently, inhibiting USP7 presents an attractive therapeutic strategy to destabilize MDM2, restore p53 function, and trigger apoptosis in cancer cells.[3][9]
This compound is a selective inhibitor of USP7 that also demonstrates activity against the closely related deubiquitinase USP47.[4][10][11] By inhibiting USP7's enzymatic activity, this compound promotes the degradation of MDM2, leading to the accumulation of p53 and the induction of p53-mediated apoptosis in cancer cells that possess an intact USP7-MDM2-p53 axis.[3][12]
Mechanism of Action
The primary anti-cancer mechanism of this compound is the reactivation of the p53 tumor suppressor pathway. In unstressed cells, USP7 removes ubiquitin chains from MDM2, preventing its degradation.[3] This stable MDM2 then polyubiquitinates p53, marking it for destruction by the proteasome and keeping its levels low.[3][8]
Treatment with this compound inhibits the deubiquitinating activity of USP7.[11] This leads to the auto-ubiquitination and subsequent proteasomal degradation of MDM2.[3][12] The resulting decrease in MDM2 levels allows for the stabilization and accumulation of p53.[3][9] Activated p53 can then transcriptionally regulate its target genes, such as p21, to induce cell cycle arrest and apoptosis.[3] This mechanism is particularly effective in tumors that retain wild-type p53.[3][13]
References
- 1. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. USP7 inhibitor P22077 inhibits neuroblastoma growth via inducing p53-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | USP7: Novel Drug Target in Cancer Therapy [frontiersin.org]
- 7. scienceopen.com [scienceopen.com]
- 8. benchchem.com [benchchem.com]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. P22077 | USP7/USP47 inhibitor | Probechem Biochemicals [probechem.com]
- 11. This compound | Deubiquitinating Enzymes | Tocris Bioscience [tocris.com]
- 12. researchgate.net [researchgate.net]
- 13. USP7 inhibitor P22077 inhibits neuroblastoma growth via inducing p53-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of P 22077 in the p53 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the small molecule inhibitor P 22077 and its critical role in the modulation of the p53 signaling pathway. This compound has emerged as a significant tool for cancer research and therapeutic development due to its targeted inhibition of Ubiquitin-Specific Protease 7 (USP7), a key regulator of tumor suppressor p53.
Executive Summary
This compound is a cell-permeable small molecule that functions as a potent inhibitor of the deubiquitinating enzyme USP7, and also demonstrates activity against the closely related deubiquitinase USP47.[1][2][3] The primary mechanism of action of this compound within the p53 pathway involves the destabilization of MDM2 (also known as HDM2 in humans), an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[4][5] By inhibiting USP7-mediated deubiquitination of MDM2, this compound promotes MDM2's auto-ubiquitination and subsequent degradation.[6][7] This reduction in MDM2 levels leads to the stabilization and accumulation of p53, thereby activating p53-mediated downstream signaling pathways that can induce cell cycle arrest, apoptosis, and senescence.[8][9][10] The efficacy of this compound is often contingent on the integrity of the USP7-MDM2-p53 axis, showing greater potency in cancer cells with wild-type p53.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of this compound.
| Parameter | Value | Enzyme/Cell Line | Notes | References |
| EC50 (in vitro) | 8.01 µM | USP7 | Effective concentration for 50% inhibition in a cell-free assay. | [11] |
| EC50 (in vitro) | 8.6 µM | USP7 | Effective concentration for 50% inhibition in a cell-free assay. | [1][2] |
| EC50 (in vitro) | 8.74 µM | USP47 | Also shows inhibitory activity against the related deubiquitinase USP47. | [11] |
| IC50 (in vitro) | 8.0 µM | USP7 | Concentration for 50% inhibitory concentration in a biochemical assay. | [12] |
| IC50 (in vitro) | 8.01 µM | USP7 | Concentration for 50% inhibitory concentration in a biochemical assay. | [13] |
| IC50 (in vitro) | 8.47 µM | USP47 | Concentration for 50% inhibitory concentration in a biochemical assay. | [13] |
| Cell Viability Reduction | 0-20 µM | Neuroblastoma Cells | Greatly reduces cell viability in IMR-32, NGP, CHLA-255, and SH-SY5Y cells. | [11] |
| p53 Activity Increase | 10 µM | Neuroblastoma Cells | Increases p53 activity and induces apoptosis in p53 wild-type cells. | [11] |
| Chemosensitization | 5 µM | Neuroblastoma Cells | Enhances the cytotoxic effect of Doxorubicin and Etoposide (VP-16). | [11] |
| In Vivo Antitumor Activity | 10-20 mg/kg (i.p.) | Xenograft Mouse Model | Shows potent antitumor activities in various neuroblastoma xenograft models. | [11] |
Table 1: In Vitro and In Vivo Activity of this compound
Signaling Pathway and Mechanism of Action
This compound's primary impact on the p53 signaling pathway is through the inhibition of USP7. The following diagram illustrates this mechanism.
Caption: this compound inhibits USP7, leading to MDM2 degradation and p53 stabilization.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the effects of this compound on the p53 signaling pathway.
Cell Viability Assay (CCK-8)
This protocol is adapted from studies investigating the cytotoxic effects of this compound on neuroblastoma cell lines.[9]
Objective: To determine the effect of this compound on the viability of cancer cells.
Materials:
-
Neuroblastoma cell lines (e.g., IMR-32, SH-SY5Y)
-
96-well plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0 to 20 µM.[11] A vehicle control (DMSO) should be included.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plates for 24-72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for Protein Expression
This protocol is used to assess the levels of p53, MDM2, and other relevant proteins following treatment with this compound.[9]
Objective: To quantify changes in protein levels of p53, MDM2, and USP7 in response to this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-MDM2, anti-USP7, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the desired concentrations of this compound (e.g., 10-20 µM) for a specified time (e.g., 24 hours).[9]
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Apoptosis Assay (PARP and Caspase-3 Cleavage)
This western blot-based assay detects the cleavage of PARP and Caspase-3, which are hallmarks of apoptosis.[9]
Objective: To determine if this compound induces apoptosis.
Procedure:
-
Follow the western blotting protocol as described in section 4.2.
-
Use primary antibodies specific for full-length and cleaved PARP, and full-length and cleaved Caspase-3.
-
An increase in the cleaved forms of these proteins indicates the induction of apoptosis.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound.
Caption: A typical workflow for evaluating this compound in vitro and in vivo.
Logical Relationships in this compound's Mechanism
The following diagram illustrates the logical cascade of events following the inhibition of USP7 by this compound.
Caption: The logical flow from USP7 inhibition to cellular outcomes.
Conclusion and Future Directions
This compound is a valuable research tool for elucidating the intricacies of the p53 signaling pathway and holds promise for therapeutic applications, particularly in cancers with a wild-type p53 status. Its ability to reactivate the p53 tumor suppressor pathway through the targeted inhibition of USP7 underscores the potential of deubiquitinase inhibitors in oncology. Future research should focus on improving the selectivity and potency of USP7 inhibitors, exploring combination therapies to overcome resistance, and identifying predictive biomarkers to select patient populations most likely to benefit from this therapeutic strategy. The p53-independent effects of this compound, such as the destabilization of N-Myc and PD-L1, also warrant further investigation as they may broaden its therapeutic applicability.[8]
References
- 1. This compound | Deubiquitinating Enzymes | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. USP7 inhibitor P22077 inhibits neuroblastoma growth via inducing p53-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? [frontiersin.org]
- 7. Inhibition of USP7 activity selectively eliminates senescent cells in part via restoration of p53 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel small molecule USP7 Inhibitors for p53 activation and cancer therapy - Wei Gu [grantome.com]
- 9. USP7 inhibitor P22077 inhibits neuroblastoma growth via inducing p53-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wuxibiology.com [wuxibiology.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. P22077 | USP7/USP47 inhibitor | Probechem Biochemicals [probechem.com]
The Impact of P 22077 on MDM2 Ubiquitination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the compound P 22077 and its targeted effect on the ubiquitination of the E3 ubiquitin ligase MDM2. This compound has emerged as a significant tool in cancer research, primarily through its modulation of the p53 tumor suppressor pathway. This document outlines the core mechanism of this compound, presents quantitative data on its activity, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and workflows.
Core Mechanism of Action
This compound is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7)[1][2]. USP7 is a deubiquitinating enzyme (DUB) that plays a critical role in stabilizing various proteins, including MDM2 (murine double minute 2), by removing ubiquitin chains and preventing their proteasomal degradation[3]. MDM2 is the primary negative regulator of the p53 tumor suppressor. It acts as an E3 ubiquitin ligase, targeting p53 for ubiquitination and subsequent degradation[3][4].
By inhibiting USP7, this compound disrupts the deubiquitination of MDM2. This leads to an increase in the auto-ubiquitination of MDM2 and its subsequent degradation by the proteasome[3][4]. The reduction in MDM2 levels results in the stabilization and accumulation of p53. Activated p53 can then transcriptionally activate its target genes, leading to cell cycle arrest, apoptosis, and senescence in cancer cells that harbor a wild-type p53 status[3][4]. This targeted approach makes this compound a compound of high interest for therapeutic strategies aimed at reactivating the p53 pathway in various cancers.
Quantitative Data
The following tables summarize the key quantitative data related to the activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Value | Reference |
| USP7 | EC50 | 8.6 µM | [1] |
| USP7 | IC50 | 8 µM | [5] |
| USP47 | EC50 | >50 µM |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Concentration | Effect | Reference |
| Neuroblastoma Cells (IMR-32, NGP, CHLA-255, SH-SY5Y) | Cell Viability | 0-20 µM | Dose-dependent reduction in cell viability | [3] |
| Neuroblastoma Cells (p53 wild-type) | Apoptosis Induction | 10 and 20 µM | Increased apoptosis | [3] |
| Neuroblastoma Cells (IMR-32 and SH-SY5Y) | Protein Levels | 10 µM | Strong suppression of HDM2 protein levels and stabilization of p53 | [3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a general workflow for investigating its effects.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effect of this compound on MDM2 ubiquitination.
Cell Viability Assay (CCK-8)
This protocol is for assessing the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., IMR-32, SH-SY5Y)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This protocol is for detecting the protein levels of MDM2, p53, and USP7 following this compound treatment.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-MDM2, anti-p53, anti-USP7, anti-actin/GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
Apoptosis Assay (Propidium Iodide Staining and Flow Cytometry)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The sub-G1 peak represents the apoptotic cell population.
MDM2 Ubiquitination Assay (Immunoprecipitation)
This protocol is for detecting changes in the ubiquitination status of MDM2.
Materials:
-
Cells treated with this compound and a proteasome inhibitor (e.g., MG132)
-
Lysis buffer containing deubiquitinase inhibitors (e.g., NEM)
-
Anti-MDM2 antibody
-
Protein A/G agarose beads
-
Anti-ubiquitin antibody
-
Western blot reagents
Procedure:
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an anti-MDM2 antibody overnight at 4°C. Add Protein A/G agarose beads and incubate for another 2-4 hours.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Western Blotting: Analyze the eluted samples by western blotting using an anti-ubiquitin antibody to detect ubiquitinated MDM2.
In Vivo Orthotopic Neuroblastoma Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Neuroblastoma cells (e.g., SH-SY5Y)
-
Matrigel
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Inject neuroblastoma cells mixed with Matrigel into the adrenal gland or flank of the mice.
-
Tumor Growth: Allow the tumors to establish and reach a palpable size.
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound or vehicle control via a suitable route (e.g., intraperitoneal injection or oral gavage) according to a predetermined schedule.
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly. Also, monitor the body weight and overall health of the mice.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry for p53 and Ki-67, and western blotting for protein expression levels.
Conclusion
This compound is a valuable research tool for investigating the USP7-MDM2-p53 signaling axis. Its ability to induce MDM2 degradation and subsequently stabilize p53 provides a clear mechanism for its anti-cancer effects in p53 wild-type tumors. The experimental protocols detailed in this guide offer a robust framework for researchers to further explore the therapeutic potential of targeting MDM2 ubiquitination with compounds like this compound. As our understanding of the intricate regulation of the ubiquitin-proteasome system grows, so too will the opportunities for developing novel and effective cancer therapies.
References
- 1. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 2. Western blot protocol | Abcam [abcam.com]
- 3. USP7 inhibitor P22077 inhibits neuroblastoma growth via inducing p53-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. media.tghn.org [media.tghn.org]
The Anti-Inflammatory Properties of P 22077: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anti-inflammatory effects of P 22077, a potent inhibitor of Ubiquitin-Specific Protease 7 (USP7). This compound has emerged as a significant small molecule compound for investigating and potentially treating inflammatory diseases. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to facilitate further research and drug development efforts.
Core Mechanism of Action
This compound exerts its anti-inflammatory effects primarily by inhibiting USP7, a deubiquitinating enzyme.[1][2][3][4] This inhibition leads to the promotion of K48-linked ubiquitination and subsequent proteasomal degradation of TNF receptor-associated factor 6 (TRAF6).[1][2] TRAF6 is a critical adaptor protein in inflammatory signaling.[1] By targeting TRAF6, this compound effectively downregulates key inflammatory cascades, including the NF-κB and MAPK signaling pathways.[1][2][3][4] Additionally, this compound has been shown to inhibit the NLRP3 inflammasome pathway, further contributing to its anti-inflammatory profile.[3][4]
Quantitative Data on Anti-Inflammatory Effects
The anti-inflammatory efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.
In Vitro Inhibition of Pro-Inflammatory Markers in LPS-Stimulated Macrophages
| Cell Line | Treatment | Concentration | Target | Result | Reference |
| Raw264.7 | This compound | 2.5, 5.0, 7.5 µM | TNF-α mRNA | Dose-dependent decrease | [1] |
| Raw264.7 | This compound | 2.5, 5.0, 7.5 µM | IL-1β mRNA | Dose-dependent decrease | [1] |
| Raw264.7 | This compound | 2.5, 5.0, 7.5 µM | IL-6 mRNA | Dose-dependent decrease | [1] |
| Raw264.7 | This compound | 2.5, 5.0, 7.5 µM | COX-2 mRNA | Dose-dependent decrease | [1] |
| Raw264.7 | This compound | 2.5, 5.0, 7.5 µM | iNOS mRNA | Dose-dependent decrease | [1] |
| Raw264.7 | This compound | 7.5 µM | NO Production | ~50% reduction | [1] |
| Mouse Peritoneal | This compound | Not specified | TNF-α, IL-1β, IL-6, COX-2, iNOS mRNA | Significant inhibition | [1] |
In Vivo Effects in a Mouse Model of LPS-Induced Endotoxemia
| Animal Model | Treatment | Dosage | Target | Result | Reference |
| C57BL/6 Mice | This compound | 15 mg/kg | Lung TNF-α mRNA | Significant decrease | [2] |
| C57BL/6 Mice | This compound | 15 mg/kg | Lung IL-1β mRNA | Significant decrease | [2] |
| C57BL/6 Mice | This compound | 15 mg/kg | Lung IL-6 mRNA | Significant decrease | [2] |
| C57BL/6 Mice | This compound | 15 mg/kg | Serum NO | Significant decrease | [2] |
| C57BL/6 Mice | This compound | 15 mg/kg | Serum TNF-α | Significant decrease | [2] |
| C57BL/6 Mice | This compound | 15 mg/kg | Serum IL-1β | Significant decrease | [2] |
| C57BL/6 Mice | This compound | 15 mg/kg | Serum IL-6 | Significant decrease | [2] |
Effects on the NLRP3 Inflammasome Pathway in a Rat Model of COPD
| Animal Model | Treatment | Target | Result | Reference |
| SD Rats | This compound | BALF IL-18 | Reduced levels | [3] |
| SD Rats | This compound | BALF IL-1β | Reduced levels | [3] |
| SD Rats | This compound | Serum IL-18 | Reduced levels | [3] |
| SD Rats | This compound | Serum IL-1β | Reduced levels | [3] |
| SD Rats | This compound | Lung ASC Protein | Decreased expression | [3] |
| SD Rats | This compound | Lung Caspase-1 Protein | Decreased expression | [3] |
| SD Rats | This compound | Lung NLRP3 Protein | Decreased expression | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
In Vitro Anti-Inflammatory Assay in Macrophages
-
Cell Culture: Raw264.7 cells or mouse peritoneal macrophages are cultured in appropriate media.
-
Pre-treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 2.5, 5.0, and 7.5 µM) or DMSO as a control for 2 hours.[5]
-
Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/ml) for a specified duration (e.g., 4 hours for mRNA analysis, 10 hours for cytokine and NO measurement).[5]
-
Analysis:
-
Quantitative PCR (Q-PCR): mRNA expression levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and enzymes (COX-2, iNOS) are measured.[5]
-
Griess Assay: Nitric oxide (NO) concentration in the culture supernatant is determined.[5]
-
ELISA: Protein levels of TNF-α and IL-6 in the supernatant are quantified.[5]
-
Immunoblotting: Protein levels of pro-IL-1β are detected in cell lysates.[5]
-
In Vivo LPS-Induced Endotoxemia Mouse Model
-
Animal Model: C57BL/6 mice are used for this model.[2]
-
Treatment: Mice are intraperitoneally injected with this compound (e.g., 15 mg/kg) or DMSO as a control.[2]
-
Induction of Endotoxemia: After a set time, mice are challenged with an intraperitoneal injection of LPS (e.g., 10 mg/kg).[2]
-
Sample Collection: Mice are sacrificed after a specific period (e.g., 2 hours), and lung tissue and serum are collected.[2]
-
Analysis:
COPD Rat Model and Inflammasome Analysis
-
Animal Model: Healthy adult male Sprague-Dawley (SD) rats are used.[3]
-
Induction of COPD: A model of COPD is induced, for example, through a combination of microbial infection and smoke exposure.[3]
-
Treatment: A group of COPD rats is treated with this compound.[3]
-
Sample Collection: Bronchoalveolar lavage fluid (BALF), serum, and lung tissues are collected.[3]
-
Analysis:
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the anti-inflammatory action of this compound is essential for a clear understanding.
Caption: Mechanism of this compound's anti-inflammatory action.
Caption: In vitro experimental workflow for this compound.
Caption: this compound's inhibition of the NLRP3 inflammasome.
References
- 1. P22077 inhibits LPS-induced inflammatory response by promoting K48-linked ubiquitination and degradation of TRAF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Inhibitory Effect of P22077 on Airway Inflammation in Rats with COPD and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P22077 inhibits LPS-induced inflammatory response by promoting K48-linked ubiquitination and degradation of TRAF6 - Figure f2 | Aging [aging-us.com]
The Impact of USP7 Inhibitor P 22077 on Neuroblastoma Cell Lines: A Technical Guide
Executive Summary
Neuroblastoma (NB) remains a significant challenge in pediatric oncology, with high-risk cases showing poor prognosis.[1][2] A promising therapeutic strategy involves the reactivation of the p53 tumor suppressor pathway, which is often intact but functionally suppressed in neuroblastoma.[1][2] This technical guide provides an in-depth analysis of P 22077, a small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7), and its impact on neuroblastoma cell lines. This compound induces potent, p53-mediated apoptosis in a subset of neuroblastoma cells, sensitizes chemoresistant cells to standard agents, and shows significant anti-tumor activity in vivo.[1][2][3] This document consolidates key quantitative data, details essential experimental protocols, and visualizes the core signaling pathways and workflows to serve as a comprehensive resource for researchers in the field.
Core Mechanism of Action: The USP7-HDM2-p53 Axis
This compound functions by targeting USP7, a deubiquitinase that plays a critical role in stabilizing Human Double Minute 2 (HDM2), an E3 ubiquitin ligase.[2][3] In normal unstressed cells, HDM2 targets the p53 tumor suppressor for proteasomal degradation, keeping its levels low. By inhibiting USP7, this compound disrupts the stabilization of HDM2, leading to HDM2's auto-ubiquitination and subsequent degradation.[2][3] The resulting decrease in HDM2 levels allows for the accumulation and stabilization of p53.[2][3] Activated p53 then transcriptionally upregulates target genes, such as p21 and Bax, to induce apoptosis and cell cycle arrest.[2]
The efficacy of this compound is therefore critically dependent on the integrity of this pathway. Neuroblastoma cell lines with wild-type p53 and normal HDM2 expression are sensitive to the compound, while cells with mutant p53 (e.g., SK-N-AS) or lacking HDM2 expression (e.g., NB-19) are resistant.[2]
Quantitative Data on Neuroblastoma Cell Lines
The response of neuroblastoma cell lines to this compound is heterogeneous and correlates strongly with their genetic background, particularly the status of the p53 pathway.
Table 1: Neuroblastoma Cell Line Characteristics and this compound Sensitivity
This table summarizes the genetic status and observed sensitivity of various neuroblastoma cell lines to this compound. Sensitivity is determined by the induction of apoptosis and reduction in cell viability upon treatment.[2]
| Cell Line | MYCN Status | p53 Status | HDM2 Expression | This compound Sensitivity |
| IMR-32 | Amplified | Wild-Type | Expressed | Sensitive |
| NGP | Amplified | Wild-Type | Expressed | Sensitive |
| SH-SY5Y | Non-Amplified | Wild-Type | Expressed | Sensitive |
| CHLA-255 | Non-Amplified | Wild-Type | Expressed | Sensitive |
| LA-N-6 | Amplified | Wild-Type | Expressed | Sensitive (Chemoresistant) |
| SK-N-AS | Non-Amplified | Mutant | Expressed | Insensitive |
| NB-19 | Amplified | Wild-Type | Not Detected | Insensitive |
Table 2: this compound-Induced Apoptosis in Neuroblastoma Cell Lines
Apoptotic cell death was quantified via flow cytometry (PI staining) after 24 hours of treatment with this compound.[2][4] Data represents the percentage of apoptotic cells.
| Cell Line | Control (DMSO) | 10 µM this compound | 20 µM this compound |
| IMR-32 | ~5% | ~45% | ~70% |
| SH-SY5Y | ~4% | ~40% | ~65% |
| SK-N-AS | ~5% | ~8% | ~10% |
| NGP | ~6% | ~35% | ~60% |
| CHLA-255 | ~5% | ~30% | ~55% |
| NB-19 | ~4% | ~7% | ~9% |
Table 3: Synergistic Cytotoxicity with Standard Chemotherapeutics
This compound enhances the cytotoxic effects of doxorubicin (Dox) and etoposide (VP-16) in sensitive cell lines.[1][3] The following data shows the approximate cell viability after 24 hours of co-treatment with 5 µM this compound.
| Treatment | IMR-32 Viability | SH-SY5Y Viability | SK-N-AS Viability |
| Doxorubicin (1 µM) | ~70% | ~75% | ~95% |
| Doxorubicin (1 µM) + this compound (5 µM) | ~30% | ~40% | ~95% |
| Etoposide (10 µM) | ~80% | ~85% | ~100% |
| Etoposide (10 µM) + this compound (5 µM) | ~45% | ~55% | ~100% |
Experimental Protocols & Workflows
Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on the primary research conducted by Fan et al., 2013.[2]
Cell Viability Assay (CCK-8)
This colorimetric assay measures cell proliferation and viability.
-
Materials : Neuroblastoma cell lines, 96-well plates, complete culture medium (e.g., RPMI-1640 with 10% FBS), this compound, DMSO (vehicle), CCK-8 assay kit, microplate reader.
-
Protocol :
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Treat cells with various concentrations of this compound or DMSO control for 24-72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the DMSO-treated control wells.
-
Apoptosis Assay (Flow Cytometry)
This method quantifies the percentage of apoptotic cells.
-
Materials : Neuroblastoma cell lines, 6-well plates, this compound, DMSO, PBS, Propidium Iodide (PI) staining solution, flow cytometer.
-
Protocol :
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with desired concentrations of this compound (e.g., 10 µM, 20 µM) or DMSO for 24 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Fix cells in 70% ethanol at 4°C for at least 1 hour.
-
Wash cells again with PBS to remove ethanol.
-
Resuspend cells in a PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell population using a flow cytometer, quantifying the sub-G1 (apoptotic) peak.
-
Western Blot Analysis
Used to detect changes in protein levels of the USP7-HDM2-p53 pathway.
-
Materials : Treated cell pellets, RIPA lysis buffer, protease/phosphatase inhibitors, BCA protein assay kit, SDS-PAGE gels, PVDF membrane, primary antibodies (for USP7, HDM2, p53, PARP, Caspase-3, Actin/GAPDH), HRP-conjugated secondary antibodies, ECL substrate, imaging system.
-
Protocol :
-
Lyse treated cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
Capture chemiluminescent signal using an imaging system.
-
Conclusion
The USP7 inhibitor this compound demonstrates significant therapeutic potential for a defined subset of neuroblastomas. Its mechanism of action, centered on the reactivation of wild-type p53, provides a clear rationale for patient stratification.[2][3] The compound effectively induces apoptosis in neuroblastoma cells with an intact USP7-HDM2-p53 axis and can overcome chemoresistance.[1][2] The data and protocols presented herein offer a foundational guide for further investigation into USP7 inhibition as a standalone or adjunct therapy, paving the way for novel treatment strategies for high-risk neuroblastoma.
References
- 1. scienceopen.com [scienceopen.com]
- 2. USP7 inhibitor P22077 inhibits neuroblastoma growth via inducing p53-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USP7 inhibitor P22077 inhibits neuroblastoma growth via inducing p53-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
P22077: A Technical Guide to its Discovery and Development as a USP7/USP47 Inhibitor
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
P22077 is a small molecule inhibitor that has garnered significant attention in the field of cancer biology and drug discovery for its potent and selective activity against Ubiquitin-Specific Protease 7 (USP7) and the closely related USP47. USP7 is a deubiquitinating enzyme (DUB) that plays a critical role in cellular processes by removing ubiquitin tags from substrate proteins, thereby rescuing them from proteasomal degradation. Its substrates include key regulators of tumorigenesis and immune response, such as the tumor suppressor p53 and the E3 ubiquitin ligase MDM2. The dysregulation of USP7 activity is implicated in the progression of various cancers, making it an attractive therapeutic target. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of P22077, with a focus on its preclinical characterization.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the in vitro and in vivo activity of P22077.
Table 1: In Vitro Inhibitory Activity of P22077
| Target | Assay Type | IC50/EC50 (µM) | Reference(s) |
| USP7 | Cell-free assay | 8.0 - 8.6 | [1](2--INVALID-LINK--,--INVALID-LINK-- |
| USP7 | Cell-based assay | 8.01 | [3](4--INVALID-LINK-- |
| USP47 | Cell-based assay | 8.74 | [3](5) |
Table 2: In Vivo Efficacy of P22077 in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Dosage and Administration | Outcome | Reference(s) |
| Neuroblastoma | IMR-32 | Orthotopic Mouse Model | 15 mg/kg, i.p. daily for 21 days | Significant inhibition of tumor growth | [6](7) |
| Neuroblastoma | SH-SY5Y | Orthotopic Mouse Model | 10 mg/kg, i.p. daily for 14 days | Significant inhibition of tumor growth | [3](5) |
| Neuroblastoma | NGP | Orthotopic Mouse Model | 20 mg/kg, i.p. daily for 12 days | Significant inhibition of tumor growth | [3](5) |
| Cervical Cancer | HeLa | Xenograft Mouse Model | Not specified | Significant antitumor efficacy, enhanced effect with Cisplatin | [8](9--INVALID-LINK-- |
Mechanism of Action and Signaling Pathways
P22077 exerts its biological effects primarily through the inhibition of the deubiquitinating activity of USP7. This leads to the accumulation of ubiquitinated forms of USP7 substrates, targeting them for proteasomal degradation. A key pathway affected by P22077 is the p53 signaling cascade.
In normal cells, p53 levels are kept low through ubiquitination by the E3 ligase MDM2 (HDM2 in humans), which is in turn stabilized by USP7. By inhibiting USP7, P22077 destabilizes MDM2, leading to the stabilization and activation of p53.[6](7) Activated p53 can then induce cell cycle arrest, apoptosis, and senescence in cancer cells. This mechanism is particularly effective in tumors with wild-type p53.[6](7)
Furthermore, P22077 has been shown to modulate inflammatory responses by promoting the K48-linked ubiquitination and degradation of TRAF6, a key signaling adaptor in the NF-κB pathway.[10](11) This suggests a broader therapeutic potential for P22077 in inflammatory diseases.
Caption: USP7-HDM2-p53 signaling pathway and the inhibitory action of P22077.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of P22077 are provided below.
In Vitro Isopeptidase Activity Assay
This assay is used to determine the inhibitory activity of P22077 against USP7 in a cell-free system.
Materials:
-
Recombinant human USP7 enzyme
-
Ubiquitin-rhodamine 110 substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT)
-
P22077 compound
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of P22077 in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the P22077 dilutions to the wells.
-
Add the recombinant USP7 enzyme to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the ubiquitin-rhodamine 110 substrate.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm over a time course (e.g., 30 minutes).
-
The rate of increase in fluorescence is proportional to the enzyme activity.
-
Calculate the percent inhibition for each P22077 concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of P22077 on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., neuroblastoma cell lines IMR-32, SH-SY5Y)
-
Complete cell culture medium
-
P22077 compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of P22077 in the complete cell culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing the different concentrations of P22077. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the EC50 value by plotting the cell viability against the log of the P22077 concentration.
In Vivo Xenograft Studies
These studies are conducted to evaluate the anti-tumor efficacy of P22077 in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line for implantation (e.g., IMR-32 neuroblastoma cells)
-
P22077 compound formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously or orthotopically inject a suspension of cancer cells into the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer P22077 (e.g., via intraperitoneal injection) to the treatment group at a predetermined dose and schedule. Administer the vehicle solution to the control group.
-
Monitor the tumor size by measuring with calipers at regular intervals (e.g., 2-3 times per week). Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Compare the tumor growth between the treatment and control groups to determine the anti-tumor efficacy of P22077.
Caption: A generalized experimental workflow for the development of P22077.
Conclusion
P22077 has emerged as a valuable research tool and a promising therapeutic candidate for the treatment of cancers, particularly those with a dependency on the USP7-MDM2-p53 axis. Its well-characterized mechanism of action, potent in vitro and in vivo activity, and the availability of detailed experimental protocols for its evaluation provide a solid foundation for further preclinical and clinical development. The ability of P22077 to sensitize cancer cells to conventional chemotherapies further highlights its potential in combination treatment strategies. Future research will likely focus on optimizing its pharmacokinetic and pharmacodynamic properties and exploring its efficacy in a broader range of malignancies and other diseases.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 3. MTT (Assay protocol [protocols.io]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. USP7 inhibitor P22077 inhibits neuroblastoma growth via inducing p53-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 10. P22077 enhances the antitumor efficacy of Cisplatin and its mechanism | Journal of Pharmaceutical and Biopharmaceutical Research [syncsci.com]
- 11. P22077 inhibits LPS-induced inflammatory response by promoting K48-linked ubiquitination and degradation of TRAF6 - PMC [pmc.ncbi.nlm.nih.gov]
P 22077: A Ubiquitin-Specific Protease 7 (USP7) Inhibitor for Overcoming Chemotherapy Resistance
A Technical Guide for Researchers and Drug Development Professionals
The emergence of chemotherapy resistance remains a formidable challenge in oncology, often leading to treatment failure and disease progression. In the quest for novel therapeutic strategies to circumvent this obstacle, the small molecule P 22077 has garnered significant attention. As a potent and selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), this compound offers a promising avenue to re-sensitize cancer cells to conventional chemotherapeutic agents. This technical guide provides an in-depth overview of the core mechanisms, preclinical efficacy, and experimental protocols associated with this compound's potential in overcoming chemotherapy resistance.
Core Mechanism of Action: Targeting the USP7-MDM2-p53 Axis
This compound exerts its primary anti-cancer effects by inhibiting the deubiquitinating activity of USP7. USP7 plays a critical role in stabilizing various oncoproteins, including Mouse Double Minute 2 homolog (MDM2), a key negative regulator of the p53 tumor suppressor. By inhibiting USP7, this compound leads to the destabilization and subsequent degradation of MDM2. This, in turn, allows for the stabilization and activation of p53, a pivotal tumor suppressor protein that governs cell cycle arrest, apoptosis, and DNA repair.[1][2] The reactivation of p53 signaling in cancer cells with an intact USP7-MDM2-p53 axis is a central mechanism by which this compound induces cell death and enhances the efficacy of chemotherapy.[1][2]
Preclinical Efficacy in Overcoming Chemotherapy Resistance
Preclinical studies have demonstrated the potential of this compound to overcome resistance to a range of chemotherapeutic agents, including cisplatin, doxorubicin, and etoposide, across various cancer types.
Synergistic Effects with Doxorubicin and Etoposide in Neuroblastoma
In neuroblastoma (NB) cell lines, this compound has been shown to significantly augment the cytotoxic effects of doxorubicin (Dox) and etoposide (VP-16).[1][2] Studies have demonstrated that this compound can re-sensitize chemoresistant NB cells to these agents, suggesting its potential as an adjunct therapy in this difficult-to-treat pediatric cancer.[1] The mechanism underlying this sensitization involves the this compound-mediated stabilization of p53, which enhances the pro-apoptotic signals induced by DNA-damaging agents like doxorubicin and etoposide.[1]
Overcoming Cisplatin Resistance
Cisplatin is a cornerstone of treatment for many solid tumors, but its efficacy is often limited by intrinsic or acquired resistance, frequently linked to enhanced DNA damage repair mechanisms. This compound has been shown to counteract this resistance. By inhibiting USP7, this compound can modulate the DNA damage response (DDR), preventing the efficient repair of cisplatin-induced DNA lesions and thereby promoting cancer cell apoptosis.[3][4]
Reversing Paclitaxel Resistance
Paclitaxel resistance is often associated with the overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), encoded by the MDR1/ABCB1 gene.[5][6] Research suggests that the inhibition of USP7 by this compound, in combination with other targeted inhibitors like the mitotic kinase PLK1 inhibitor volasertib, can increase the sensitivity of paclitaxel-resistant lung cancer cells through the downregulation of MDR1/ABCB1.[7]
Quantitative Data on this compound Efficacy
The following tables summarize the in vitro efficacy of this compound as a single agent and in combination with standard chemotherapeutics.
Table 1: Single-Agent Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Carcinoma | 8.82[8] |
| IMR-32 | Neuroblastoma | Variable, dose-dependent |
| NGP | Neuroblastoma | Variable, dose-dependent |
| CHLA-255 | Neuroblastoma | Variable, dose-dependent |
| SH-SY5Y | Neuroblastoma | Variable, dose-dependent |
Note: IC50 values for neuroblastoma cell lines are reported as showing a dose-dependent reduction in cell viability with this compound treatment in the 0-20 µM range.[8]
Table 2: Synergistic Activity of this compound with Chemotherapeutic Agents
| Cancer Type | Chemotherapeutic Agent | Combination Effect | Putative Mechanism |
| Neuroblastoma | Doxorubicin | Enhanced Cytotoxicity | p53 stabilization[1] |
| Neuroblastoma | Etoposide | Enhanced Cytotoxicity | p53 stabilization[1] |
| Lung Cancer | Paclitaxel (with Volasertib) | Increased Sensitivity | Downregulation of MDR1/ABCB1[7] |
Note: While synergistic effects are reported, specific Combination Index (CI) values are not consistently available in the reviewed literature.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the molecular interactions and experimental procedures, the following diagrams are provided.
Caption: Mechanism of this compound in reactivating the p53 tumor suppressor pathway.
Caption: this compound modulates the DNA damage response to enhance chemotherapy-induced apoptosis.
Caption: A typical experimental workflow to assess the efficacy of this compound.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in this compound research. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTT/CCK-8)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound, the chemotherapeutic agent of interest, or a combination of both. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound, the chemotherapeutic agent, or the combination for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
Western Blot Analysis
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, MDM2, cleaved caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, chemotherapy alone, combination).
-
Drug Administration: Administer the treatments via an appropriate route (e.g., intraperitoneal injection) and schedule.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Conclusion and Future Directions
This compound represents a promising therapeutic agent with the potential to overcome chemotherapy resistance in a variety of cancers. Its well-defined mechanism of action, centered on the reactivation of the p53 tumor suppressor pathway, provides a strong rationale for its clinical development. The preclinical data strongly support its use in combination with standard-of-care chemotherapeutics to enhance their efficacy and circumvent resistance mechanisms. Further research is warranted to explore the full potential of this compound in different cancer contexts, to identify predictive biomarkers for patient selection, and to advance this promising agent into clinical trials. As of now, there are no known clinical trials for this compound, highlighting the need for continued preclinical validation to pave the way for its translation to the clinic.
References
- 1. USP7 inhibitor P22077 inhibits neuroblastoma growth via inducing p53-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USP7 inhibitor P22077 inhibits neuroblastoma growth via inducing p53-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Reversing paclitaxel resistance in ovarian cancer cells via inhibition of the ABCB1 expressing side population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reversing paclitaxel resistance in ovarian cancer cells via inhibition of the ABCB1 expressing side population | Gene Tools, LLC [gene-tools.com]
- 7. Frontiers | Targeting Ubiquitin-Specific Protease 7 (USP7) in Cancer: A New Insight to Overcome Drug Resistance [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
P 22077: A Technical Guide to its Role in Regulating Protein Stability
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
P 22077 is a potent, cell-permeable small molecule that selectively inhibits the deubiquitinating enzyme (DUB) Ubiquitin-Specific Protease 7 (USP7) and its close homolog, USP47. By inhibiting the deubiquitinase activity of USP7, this compound effectively modulates the stability of a multitude of proteins, leading to significant downstream cellular consequences. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on key signaling pathways, quantitative data on its activity, and detailed protocols for relevant experimental procedures. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of cell biology, oncology, and drug development.
Mechanism of Action
This compound functions as a covalent inhibitor of USP7, forming a bond with the catalytic cysteine residue (Cys223) in the enzyme's active site.[1] This irreversible inhibition prevents USP7 from removing ubiquitin chains from its substrate proteins. The accumulation of polyubiquitinated proteins, particularly those with K48-linked chains, targets them for degradation by the 26S proteasome.[2][3] This targeted protein degradation is the primary mechanism by which this compound exerts its biological effects.
Quantitative Data
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its effects on various cell lines.
| Target | Assay Type | EC50 / IC50 | Reference |
| USP7 | In vitro DUB assay | 8.01 µM (EC50) | [4] |
| USP47 | In vitro DUB assay | 8.74 µM (EC50) | [4] |
| USP7 | In vitro DUB assay | 8.6 µM (EC50) | [5][6] |
| Cell Line | Phenotype | Effect of this compound | Concentration | Reference |
| Neuroblastoma (IMR-32, NGP, CHLA-255, SH-SY5Y) | p53 wild-type | Reduced cell viability | 0-20 µM | [4] |
| Neuroblastoma (NB-19, SK-N-AS) | p53 mutant/null | No significant effect on cell viability | 0-20 µM | [4] |
| HEK293T | General | Inhibition of DUBs | 25 µM | [4] |
| Neuroblastoma (p53 wild-type) | Apoptosis | Increased p53 activity and apoptosis | 10 µM | [4] |
| Neuroblastoma | Chemosensitization | Enhances cytotoxic effect of Doxorubicin and Etoposide | 5 µM | [4] |
| IMR-32 Xenograft | In vivo tumor growth | Potent antitumor activity | 15 mg/kg | [4] |
| SH-SY5Y Xenograft | In vivo tumor growth | Antitumor effects | 10 mg/kg | [4] |
| NGP Xenograft | In vivo tumor growth | Antitumor effects | 20 mg/kg | [4] |
Key Signaling Pathways and Protein Targets
This compound's inhibition of USP7 leads to the destabilization of several key proteins, thereby impacting critical cellular signaling pathways.
The p53 Tumor Suppressor Pathway
USP7 is a critical regulator of the p53 tumor suppressor. It deubiquitinates and stabilizes both p53 and its primary E3 ubiquitin ligase, HDM2 (Human double minute 2).[7] By inhibiting USP7, this compound leads to the ubiquitination and subsequent proteasomal degradation of HDM2. This reduction in HDM2 levels results in the stabilization and accumulation of p53, leading to cell cycle arrest and apoptosis in p53 wild-type cancer cells.[4][7]
The NF-κB and MAPK Signaling Pathways
This compound has been shown to negatively regulate inflammatory responses by targeting the NF-κB and MAPK signaling pathways.[2] It achieves this by promoting the K48-linked ubiquitination and subsequent proteasomal degradation of TRAF6 (TNF receptor-associated factor 6), a key upstream signaling molecule.[2][3] The degradation of TRAF6 prevents the activation of downstream kinases, thereby inhibiting the activation of NF-κB and MAPKs.[2]
Other Notable Protein Targets
-
Tip60 (KAT5): this compound blocks the deubiquitination of the histone acetyltransferase Tip60, which is involved in the p53-dependent apoptotic pathway.[5][6]
-
Claspin: This checkpoint protein, involved in DNA replication stress response, is a target of USP7, and its levels are reduced upon treatment with this compound.[5][6]
-
Cyclin F: USP7 interacts with and regulates the stability of cyclin F, a protein involved in cell cycle control and the maintenance of genomic stability.[1] this compound treatment leads to a decrease in cyclin F protein levels.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Viability Assay
This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., IMR-32, SH-SY5Y)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound stock solution (in DMSO)
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.
Western Blotting for Protein Stability
This protocol is used to determine the effect of this compound on the protein levels of USP7 targets.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-HDM2, anti-TRAF6, anti-USP7, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin) to normalize the protein levels.
In Vivo Ubiquitination Assay
This assay is designed to detect changes in the ubiquitination status of a target protein in response to this compound treatment.
References
- 1. hbni.ac.in [hbni.ac.in]
- 2. Detection of Apoptotic Versus Autophagic Cell Death by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Activity-based chemical proteomics accelerates inhibitor development for deubiquitylating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for P22077 in In Vivo Xenograft Models
For Research Use Only.
Introduction
P22077 is a cell-permeable inhibitor of ubiquitin-specific protease 7 (USP7) and the closely related USP47.[1][2][3] USP7 is a deubiquitinating enzyme that plays a crucial role in the stability of various proteins involved in cancer progression, including the p53-MDM2 tumor suppressor axis.[4][5] Inhibition of USP7 by P22077 has been shown to induce apoptosis and suppress tumor growth in preclinical models of various cancers, including neuroblastoma and hepatocellular carcinoma.[6][7] These application notes provide a detailed protocol for utilizing P22077 in an in vivo xenograft model to evaluate its anti-tumor efficacy.
Mechanism of Action
P22077 inhibits USP7, leading to the destabilization of its substrates. A key substrate of USP7 is MDM2 (also known as HDM2 in humans), an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for proteasomal degradation.[4][8] By inhibiting USP7, P22077 promotes the degradation of MDM2. This in turn leads to the stabilization and accumulation of p53, which can then activate downstream pathways resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[7] P22077 has also demonstrated anti-tumor activities in p53-mutant cancer cell lines, suggesting that its mechanism of action may involve other USP7 substrates.[9]
Quantitative Data Summary
The following table summarizes published data on the efficacy of P22077 in various xenograft models.
| Cell Line | Cancer Type | Mouse Model | P22077 Dose and Administration | Treatment Duration | Outcome |
| IMR-32 | Neuroblastoma | Xenograft | 15 mg/kg, i.p. | 21 days | Potent antitumor activity[2] |
| SH-SY5Y | Neuroblastoma | Xenograft | 10 mg/kg | 14 days | Antitumor effects observed[2] |
| NGP | Neuroblastoma | Xenograft | 20 mg/kg | 12 days | Antitumor effects observed[2] |
| SK-Hep1 | Hepatocellular Carcinoma | Xenograft | 10 mg/kg | 6 weeks (once every 2 weeks) | Significantly inhibited tumor growth[6] |
Experimental Protocol: P22077 In Vivo Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor activity of P22077 in a subcutaneous xenograft mouse model.
Materials
-
P22077
-
Vehicle solution (e.g., DMSO, PEG300, Tween 80, saline)
-
Cancer cell line of interest (e.g., IMR-32, SH-SY5Y, SK-Hep1)
-
Immunocompromised mice (e.g., nude, SCID)
-
Sterile PBS
-
Matrigel (optional)
-
Calipers
-
Animal balance
-
Syringes and needles
Procedure
-
Cell Culture and Preparation: Culture cancer cells under standard conditions. On the day of inoculation, harvest cells and resuspend in sterile PBS at a concentration of 1 x 107 cells/mL. For some cell lines, mixing with Matrigel (1:1 ratio) may improve tumor take rate.
-
Tumor Cell Inoculation: Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Animal Grouping and Treatment Initiation: Once the average tumor volume reaches approximately 100-150 mm3, randomize the mice into treatment and control groups.
-
P22077 Formulation and Administration: Prepare the P22077 formulation in a suitable vehicle. Administer P22077 to the treatment group via the desired route (e.g., intraperitoneal injection) at the specified dose and schedule. Administer the vehicle alone to the control group.
-
Monitoring Animal Health: Monitor the body weight and general health of the animals throughout the study.
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Data Analysis: Measure the final tumor volume and weight. Compare the tumor growth inhibition between the P22077-treated group and the control group.
Safety Precautions
Handle P22077 and all chemicals with appropriate personal protective equipment. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Conclusion
P22077 is a valuable tool for investigating the therapeutic potential of USP7 inhibition in various cancer models. The provided protocol and data serve as a starting point for designing and executing in vivo xenograft studies to further explore the anti-tumor efficacy of this compound. Researchers should optimize the experimental conditions, including the cell line, mouse strain, and P22077 dosing regimen, for their specific research questions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. USP7 inhibitor P22077 inhibits neuroblastoma growth via inducing p53-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of Potent, Selective, and Orally Bioavailable Inhibitors of USP7 with In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for P 22077 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing P 22077, a potent and selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), in various cell culture experiments. The provided protocols and data will aid in determining the optimal concentration and experimental conditions for achieving desired cellular effects.
Introduction
This compound is a small molecule inhibitor of USP7, a deubiquitinating enzyme that plays a critical role in regulating the stability of numerous proteins involved in cell cycle progression, apoptosis, and DNA damage repair.[1][2] By inhibiting USP7, this compound can stabilize tumor suppressor proteins, such as p53, and induce apoptosis in cancer cells.[3][4] It also exhibits anti-inflammatory effects by modulating NF-κB and MAPK signaling pathways.[5] This document outlines effective concentrations, detailed experimental protocols, and the primary signaling pathways affected by this compound.
Data Presentation: Optimal this compound Concentrations
The optimal concentration of this compound is cell-type dependent and varies based on the desired experimental outcome. The following table summarizes effective concentrations from various studies. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.[6]
| Cell Line | Assay | This compound Concentration | Treatment Duration | Observed Effect |
| Neuroblastoma (NB) cells (IMR-32, SH-SY5Y, NGP, CHLA-255) | Cell Viability | 10 - 20 µM | 24 hours | Significant reduction in cell viability.[3][7][8] |
| Neuroblastoma (NB) cells (IMR-32, SH-SY5Y) | Apoptosis Assay | 10 - 20 µM | 24 hours | Induction of apoptosis.[3][7] |
| Neuroblastoma (NB) cells with intact USP7-HDM2-p53 axis | Apoptosis Induction | 10 µM | Not Specified | Potent induction of apoptosis.[3][4] |
| Melanoma cells (A375, SK-Mel-28) | Cell Viability | Various dosages | 48 hours | Inhibition of proliferation.[1] |
| Melanoma cells (A375, SK-Mel-28) | Cell Cycle Analysis | Various dosages | 48 hours | Induction of cell cycle arrest.[1] |
| Melanoma cells (A375, SK-Mel-28) | Apoptosis Assay | Various dosages | 48 hours | Induction of apoptosis.[1] |
| Cervical Cancer cells (HeLa) | Cell Viability (MTT Assay) | 5 - 40 µM | 24, 48, 72 hours | Concentration-dependent reduction in cell survival.[9] |
| RAW264.7 macrophages & mouse peritoneal macrophages | Inhibition of Inflammatory Response | 2.5 - 7.5 µM | 2 hours pre-treatment | Attenuation of LPS-induced pro-inflammatory factor release.[5] |
| Human Colon Carcinoma (HCT116) | p53 Activation | Not Specified | Not Specified | Activation of p53 and its target gene p21.[3] |
| Chemoresistant Neuroblastoma (LA-N-6) | Sensitization to Chemotherapy | 10 µM | Not Specified | Overcame resistance to Doxorubicin and Etoposide.[3] |
Signaling Pathways Modulated by this compound
This compound primarily exerts its effects through the inhibition of USP7, leading to the modulation of key signaling pathways.
USP7-p53 Signaling Pathway
In many cancer cells with wild-type p53, USP7 deubiquitinates and stabilizes HDM2 (human homolog of MDM2), an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[10] Inhibition of USP7 by this compound leads to the destabilization and degradation of HDM2, resulting in the accumulation and activation of p53.[3][4] Activated p53 then transcriptionally activates target genes that induce cell cycle arrest and apoptosis.[2]
Anti-inflammatory Signaling Pathway
This compound has been shown to exert anti-inflammatory effects by promoting the K48-linked ubiquitination and subsequent proteasomal degradation of TRAF6 (TNF receptor-associated factor 6).[5] This leads to the inhibition of downstream NF-κB and MAPK signaling pathways, which are key drivers of the inflammatory response.[5][11]
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound.
Experimental Workflow for Determining Optimal Concentration
A systematic approach is crucial to determine the optimal this compound concentration for a new cell line.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and can be used to determine the cytotoxic effects of this compound.[9][12]
Materials:
-
Target cells
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Plate reader (570 nm)
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. A common starting range is 0.1 to 40 µM.[6][9] Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Remove the overnight culture medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[6][9]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol outlines the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
Target cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 10-20 µM) and a vehicle control for the chosen duration (e.g., 24 or 48 hours).[1][3]
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Western Blotting for Protein Expression
This protocol is for analyzing changes in protein expression levels (e.g., p53, HDM2, cleaved caspase-3) following this compound treatment.[1]
Materials:
-
Target cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-HDM2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and treat with this compound as described in the previous protocols.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. USP7 inhibitor P22077 inhibits neuroblastoma growth via inducing p53-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USP7 inhibitor P22077 inhibits neuroblastoma growth via inducing p53-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P22077 inhibits LPS-induced inflammatory response by promoting K48-linked ubiquitination and degradation of TRAF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. syncsci.com [syncsci.com]
- 10. The deubiquitylase USP7 is a novel cyclin F-interacting protein and regulates cyclin F protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Administration of USP7 inhibitor P22077 inhibited cardiac hypertrophy and remodeling in Ang II-induced hypertensive mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. This compound | Deubiquitinating Enzymes | Tocris Bioscience [tocris.com]
Application Notes and Protocols for P 22077 Stock Solution Preparation in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
P 22077 is a cell-permeable inhibitor of Ubiquitin-specific Protease 7 (USP7) and the closely related deubiquitinase USP47. Inhibition of USP7 leads to the destabilization of HDM2 (Human Double Minute 2), an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation. By inhibiting USP7, this compound stabilizes p53, leading to the induction of apoptosis in cancer cells with a functional USP7-HDM2-p53 axis. These application notes provide a detailed protocol for the preparation of this compound stock solutions in Dimethyl Sulfoxide (DMSO) for in vitro studies.
Quantitative Data Summary
For accurate and reproducible experimental results, it is crucial to start with a precisely prepared stock solution. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 315.32 g/mol | [1][2][3] |
| Solubility in DMSO | ≥ 50 mg/mL (≥ 158.57 mM) | [1][4] |
| Appearance | Light yellow to yellow solid | [1] |
| Storage of Solid | -20°C for up to 3 years | [1] |
| Storage of Stock Solution | -80°C for up to 2 years; -20°C for up to 1 year | [1] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Tare a sterile microcentrifuge tube or amber vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.153 mg of this compound.
-
Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mM x 0.001 L x 315.32 g/mol = 3.153 mg
-
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. For a 10 mM solution with 3.153 mg of this compound, add 1 mL of DMSO.
-
Mixing: Close the tube/vial tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) and/or sonication can be used to aid dissolution if necessary.[1] Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.[1]
Note on DMSO: It is highly recommended to use anhydrous or freshly opened DMSO, as the presence of water can affect the solubility and stability of the compound.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for this compound Stock Solution Preparation
Caption: A flowchart illustrating the key steps for preparing a this compound stock solution in DMSO.
Signaling Pathway of this compound Actiondot
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. P22077 | DUB inhibitor | CAS 1247819-59-5 | inhibitor of ubiquitin-specific protease USP7 (ubiquitin-specific protease 7) | this compound | USP7/47 抑制剂 | 美国InvivoChem [invivochem.cn]
- 3. USP7 inhibitor P22077 inhibits neuroblastoma growth via inducing p53-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
P 22077: Application Notes and Protocols for Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of P 22077, a potent inhibitor of Ubiquitin-Specific Protease 7 (USP7), for inducing apoptosis in cancer cells. Detailed protocols for key experimental procedures are included to facilitate research and development.
Introduction to this compound
This compound is a cell-permeable small molecule that functions as a dual inhibitor of USP7 and the closely related deubiquitinase USP47.[1] Its primary mechanism of action in cancer cells with an intact USP7-HDM2-p53 axis is the induction of p53-mediated apoptosis.[2][3][4] By inhibiting USP7, this compound prevents the deubiquitination of Human Double Minute 2 homolog (HDM2), an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for degradation.[2][5][6] This leads to the proteasomal degradation of HDM2, resulting in the stabilization and accumulation of p53.[2][4] Elevated p53 levels then transcriptionally activate pro-apoptotic target genes, such as Bax, leading to the initiation of the intrinsic apoptotic cascade.[2]
The efficacy of this compound is often contingent on the p53 status of the cancer cells.[2][3] Cells with wild-type p53 and HDM2 expression are generally sensitive to this compound-induced apoptosis, while cells with mutant or null p53, or lacking HDM2 expression, tend to be resistant.[2][3] Furthermore, this compound has been shown to synergize with conventional chemotherapeutic agents, such as doxorubicin, etoposide (VP-16), and cisplatin, enhancing their cytotoxic and pro-apoptotic effects.[1][5][7]
Signaling Pathway of this compound-Induced Apoptosis
The diagram below illustrates the signaling cascade initiated by this compound, leading to apoptosis.
Caption: this compound inhibits USP7, leading to HDM2 degradation, p53 stabilization, and apoptosis.
Data Presentation: this compound Treatment Parameters
The following tables summarize the treatment durations and concentrations of this compound used to induce apoptosis in various experimental models.
Table 1: In Vitro Apoptosis Induction with this compound
| Cell Line(s) | Cancer Type | This compound Concentration (µM) | Treatment Duration | Key Findings & Citations |
| IMR-32, NGP, CHLA-255, SH-SY5Y | Neuroblastoma | 10 - 20 | 24 hours | Significantly reduced cell viability and induced apoptosis.[2][6] |
| IMR-32, SH-SY5Y | Neuroblastoma | 5 | 24 hours | Enhanced the cytotoxic and apoptotic effects of Doxorubicin and Etoposide (VP-16).[1][5] |
| LA-N-6 | Chemoresistant Neuroblastoma | 10 | Not Specified | Induced ~50% cell death and was more potent at inducing apoptosis than Doxorubicin or Etoposide.[2] |
| HeLa | Cervical Cancer | 5 - 40 | 24, 48, 72 hours | Dose-dependently reduced cell survival with an IC50 of 15.92 µM at 24 hours.[7] |
| HeLa | Cervical Cancer | 10 | 72 hours | Significantly enhanced the cytotoxic effect of 1 µM Cisplatin.[7] |
| A375, SK-Mel-28 | Melanoma | Various Dosages | 48 hours | Induced apoptosis, as determined by Annexin V/PI staining and detection of cleaved caspase-3.[8] |
| mESCs | Mouse Embryonic Stem Cells | 25 | 16 hours | Induced apoptosis.[9] |
| RPE, U2OS | Retinal Pigment Epithelial, Osteosarcoma | 25 - 50 | 2 - 24 hours | Induced apoptosis and mitotic signaling.[9] |
Table 2: In Vivo Tumor Growth Inhibition with this compound
| Animal Model | Tumor Type | This compound Dosage (mg/kg) | Treatment Duration | Key Findings & Citations |
| Xenograft Mouse Model | Neuroblastoma (IMR-32) | 15 | 21 days (i.p. injection) | Showed potent antitumor activities.[1] |
| Xenograft Mouse Model | Neuroblastoma (SH-SY5Y) | 10 | 14 days (i.p. injection) | Exhibited significant antitumor effects.[1] |
| Xenograft Mouse Model | Neuroblastoma (NGP) | 20 | 12 days (i.p. injection) | Exhibited significant antitumor effects.[1] |
| Xenograft Mouse Model | Cervical Cancer (HeLa) | 100 | Not Specified | In combination with 5 mg/kg cisplatin, produced significantly greater antitumor activity than either drug alone.[7] |
Experimental Protocols
Below are detailed protocols for key experiments to assess the pro-apoptotic effects of this compound.
General Experimental Workflow
Caption: A typical in vitro workflow for evaluating the effects of this compound on cancer cells.
Protocol 1: Cell Viability Assay (MTT/CCK-8)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.[5][7]
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).[7]
-
Assay:
-
Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (450 nm for CCK-8; 570 nm for MTT).
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells after this compound treatment.
Materials:
-
Cells treated with this compound in 6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (1X)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells in 6-well plates with this compound for the desired time (e.g., 24 or 48 hours).[6][8] Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins
This protocol detects changes in the expression levels of key proteins in the apoptotic pathway, such as USP7, HDM2, p53, and cleaved caspases.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-USP7, anti-HDM2, anti-p53, anti-caspase-3, anti-cleaved-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using an imaging system. Use β-actin as a loading control to normalize protein expression levels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. USP7 inhibitor P22077 inhibits neuroblastoma growth via inducing p53-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. USP7 inhibitor P22077 inhibits neuroblastoma growth via inducing p53-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. syncsci.com [syncsci.com]
- 8. researchgate.net [researchgate.net]
- 9. USP7 limits CDK1 activity throughout the cell cycle | The EMBO Journal [link.springer.com]
Application Notes and Protocols: Utilizing P 22077 in Combination with Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic anti-cancer effects of the USP7 inhibitor, P 22077, in combination with the chemotherapeutic agent, doxorubicin. The information presented is collated from preclinical studies, primarily in neuroblastoma models, and is intended to guide researchers in designing and executing experiments to explore this promising therapeutic strategy. This compound has been shown to enhance the cytotoxic effects of doxorubicin, particularly in cancer cells with a functional p53 pathway.[1][2]
Mechanism of Action: this compound and Doxorubicin Synergy
This compound is a selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme that plays a crucial role in the p53 signaling pathway.[1][2] USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for proteasomal degradation.[1][2][3] By inhibiting USP7, this compound leads to the destabilization and degradation of MDM2. This, in turn, results in the accumulation and activation of p53, a key regulator of apoptosis and cell cycle arrest.[1][2]
Doxorubicin, a widely used chemotherapy drug, induces DNA damage, which also leads to the activation of p53.[1][4] The combination of this compound and doxorubicin results in a synergistic effect by augmenting p53-mediated apoptosis.[1][5] This combination has been shown to be particularly effective in neuroblastoma cells with an intact USP7-MDM2-p53 axis.[1][2] Furthermore, this compound can sensitize chemoresistant cancer cells to doxorubicin.[1]
Signaling Pathway Diagram
Caption: Synergistic mechanism of this compound and doxorubicin via the USP7-MDM2-p53 pathway.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Neuroblastoma Cell Lines
| Cell Line | p53 Status | MDM2 Expression | This compound Sensitivity | Reference |
| IMR-32 | Wild-Type | Expressed | Sensitive | [1] |
| SH-SY5Y | Wild-Type | Expressed | Sensitive | [1] |
| SK-N-AS | Mutant | Expressed | Insensitive | [1] |
| NB-19 | Wild-Type | Not Detected | Insensitive | [1] |
| LA-N-6 | Wild-Type | Expressed | Sensitive (Chemoresistant) | [1] |
Table 2: Qualitative Summary of this compound and Doxorubicin Combination Effects
| Effect | Cell Lines | Observation | Reference |
| Enhanced Cytotoxicity | IMR-32, SH-SY5Y | This compound significantly augmented the cytotoxic effects of doxorubicin. | [1] |
| Increased Apoptosis | IMR-32, SH-SY5Y | The combination of this compound and doxorubicin led to a greater induction of apoptosis compared to either agent alone. | [1] |
| Overcoming Chemoresistance | LA-N-6 | This compound sensitized chemoresistant LA-N-6 cells to doxorubicin-induced apoptosis. | [1] |
Experimental Protocols
Experimental Workflow Diagram
Caption: A typical experimental workflow for studying the combination of this compound and doxorubicin.
Protocol 1: Cell Viability Assay (CCK-8)
This protocol is adapted from studies investigating the cytotoxic effects of this compound and doxorubicin.[1]
Materials:
-
Neuroblastoma cell lines (e.g., IMR-32, SH-SY5Y)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Doxorubicin (stock solution in sterile water or PBS)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound and doxorubicin in complete medium. For combination studies, prepare a matrix of concentrations.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (e.g., DMSO for this compound) and untreated controls.
-
Incubate the plates for 24 to 48 hours at 37°C.
-
CCK-8 Assay: Add 10 µL of CCK-8 solution to each well.
-
Incubate the plates for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves to determine IC50 values.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is a standard method for quantifying apoptosis by flow cytometry.[6][7][8][9]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment with this compound and/or doxorubicin for the desired time, collect both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cell populations.
Protocol 3: Western Blot Analysis
This protocol outlines the detection of key proteins in the USP7-MDM2-p53 pathway.[4][10][11]
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-MDM2, anti-USP7, anti-p21, anti-Bax, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Conclusion
The combination of this compound and doxorubicin represents a promising strategy for cancer therapy, particularly for tumors retaining wild-type p53. The protocols and data presented herein provide a framework for researchers to further explore the efficacy and mechanisms of this combination in various cancer models. Careful optimization of drug concentrations and treatment times will be crucial for achieving maximal synergistic effects.
References
- 1. USP7 inhibitor P22077 inhibits neuroblastoma growth via inducing p53-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USP7 inhibitor P22077 inhibits neuroblastoma growth via inducing p53-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Doxorubicin Differentially Induces Apoptosis, Expression of Mitochondrial Apoptosis-Related Genes, and Mitochondrial Potential in BCR-ABL1-Expressing Cells Sensitive and Resistant to Imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journal.waocp.org [journal.waocp.org]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Detecting p53 Stabilization by P22077 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for utilizing the selective Ubiquitin-Specific Protease 7 (USP7) inhibitor, P22077, to induce the stabilization of the tumor suppressor protein p53 in cultured cells. The subsequent detection and semi-quantification of p53 levels are achieved through Western blot analysis. P22077 inhibits USP7, leading to the destabilization and degradation of MDM2 (also known as HDM2), a key negative regulator of p53.[1][2][3][4] This action prevents the ubiquitination and subsequent proteasomal degradation of p53, resulting in its accumulation and activation.[1][2][3][4] This application note offers a comprehensive methodology, from cell treatment to data analysis, to facilitate the study of the P22077-USP7-p53 signaling axis.
Introduction
The tumor suppressor protein p53 plays a critical role in maintaining genomic stability and preventing tumor formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[3] The activity of p53 is tightly regulated, primarily through its interaction with the E3 ubiquitin ligase MDM2, which targets p53 for degradation.[4] The deubiquitinating enzyme USP7 stabilizes MDM2 by removing ubiquitin chains, thereby promoting p53 degradation.[1][2][3][4]
P22077 is a potent and selective inhibitor of USP7.[1][2] By inhibiting USP7, P22077 leads to the auto-ubiquitination and degradation of MDM2.[4] This reduction in MDM2 levels allows for the stabilization and accumulation of p53, leading to the activation of p53-mediated downstream pathways and ultimately, apoptosis in cancer cells with wild-type p53.[1][2][3] Western blotting is a widely used technique to detect and quantify changes in protein levels, making it an ideal method to assess the stabilization of p53 following P22077 treatment.[5]
Signaling Pathway
The inhibition of USP7 by P22077 initiates a signaling cascade that culminates in the activation of p53. Under normal physiological conditions, USP7 deubiquitinates and stabilizes MDM2. MDM2, in turn, ubiquitinates p53, marking it for proteasomal degradation. Upon treatment with P22077, the deubiquitinating activity of USP7 is blocked, leading to the degradation of MDM2. This reduction in MDM2 levels allows for the accumulation and activation of p53.
Experimental Protocols
Cell Culture and Treatment with P22077
-
Cell Seeding: Seed human cancer cells with wild-type p53 (e.g., HCT116, MCF7, U2OS) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Culture: Culture cells overnight in a humidified incubator at 37°C with 5% CO2.
-
P22077 Treatment: Prepare a stock solution of P22077 in DMSO. On the day of the experiment, dilute the stock solution in fresh culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment with concentrations ranging from 5 µM to 20 µM.[6] A time-course experiment (e.g., 6, 12, and 24 hours) is also recommended to determine the optimal treatment duration.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing P22077 or a vehicle control (DMSO). Incubate the cells for the desired time.
Preparation of Cell Lysates
-
Cell Lysis: After treatment, place the 6-well plates on ice and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer Addition: Add 100-200 µL of ice-cold RIPA lysis buffer to each well.
-
RIPA Lysis Buffer Composition:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% Triton X-100
-
0.5% sodium deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
Add protease and phosphatase inhibitor cocktails immediately before use.
-
-
-
Cell Scraping and Collection: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
Protein Quantification
-
BCA Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
Normalization: Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.
Western Blot Analysis
-
Sample Preparation: To 20-30 µg of protein from each sample, add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load the denatured protein samples into the wells of a 10% or 12% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. The transfer can be performed using a wet or semi-dry transfer system. For p53 (53 kDa), a standard wet transfer at 100V for 60-90 minutes at 4°C is generally effective.
-
Blocking: After transfer, wash the membrane briefly with Tris-Buffered Saline with 0.1% Tween 20 (TBST). Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Wash the membrane three times for 5 minutes each with TBST. Incubate the membrane with a primary antibody specific for p53 diluted in the blocking buffer. Recommended antibodies include anti-p53 (DO-1) or (DO-7) at a dilution of 1:1000 to 1:10,000. Incubate overnight at 4°C with gentle agitation. Also, probe for a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP or anti-rabbit IgG-HRP) diluted in the blocking buffer for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.
-
Signal Capture: Capture the chemiluminescent signal using an imaging system (e.g., a CCD camera-based imager or X-ray film).
Experimental Workflow Diagram
Data Presentation
The following table summarizes the expected quantitative outcomes from a Western blot experiment investigating the effects of P22077 on p53 and MDM2 protein levels. The values presented are illustrative and may vary depending on the cell line, P22077 concentration, and treatment duration. Quantification data from independent experiments have demonstrated that P22077 treatment can significantly stabilize p53.[2]
| Treatment Group | p53 Protein Level (Fold Change vs. Control) | MDM2 Protein Level (Fold Change vs. Control) |
| Vehicle Control (DMSO) | 1.0 | 1.0 |
| P22077 (5 µM) | 2.5 ± 0.4 | 0.6 ± 0.1 |
| P22077 (10 µM) | 4.2 ± 0.6 | 0.3 ± 0.05 |
| P22077 (20 µM) | 5.8 ± 0.9 | 0.1 ± 0.02 |
Data are represented as mean ± standard deviation from three independent experiments. Fold change is calculated after normalization to a loading control (e.g., β-actin).
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak p53 signal | Insufficient protein loading. | Load 30-50 µg of total protein per lane. |
| Ineffective primary antibody. | Use a validated anti-p53 antibody (e.g., DO-1, DO-7) at the recommended dilution. Include a positive control if possible. | |
| Low p53 expression in the cell line. | Use a cell line known to express wild-type p53. Consider treating with a known p53 stabilizer (e.g., doxorubicin) as a positive control. | |
| Inefficient protein transfer. | Verify transfer efficiency by staining the gel with Coomassie Blue after transfer or staining the membrane with Ponceau S. Optimize transfer time and voltage. | |
| High background | Insufficient blocking. | Increase blocking time to 1.5-2 hours. Use 5% BSA instead of non-fat milk. |
| Primary or secondary antibody concentration too high. | Perform an antibody titration to determine the optimal concentration. | |
| Insufficient washing. | Increase the number and duration of wash steps. | |
| Non-specific bands | Primary antibody cross-reactivity. | Use a more specific monoclonal antibody. Optimize antibody dilution. |
| Protein degradation. | Ensure protease inhibitors are fresh and added to the lysis buffer immediately before use. Keep samples on ice. |
Conclusion
This application note provides a detailed protocol for the detection of p53 stabilization induced by the USP7 inhibitor P22077 using Western blot analysis. By following this methodology, researchers can effectively study the functional consequences of USP7 inhibition on the p53 signaling pathway, which is of significant interest in the field of cancer biology and drug development. The provided diagrams and tables are intended to facilitate a clear understanding of the signaling pathway, experimental workflow, and expected outcomes.
References
- 1. medicine.tulane.edu [medicine.tulane.edu]
- 2. USP7 inhibitor P22077 inhibits neuroblastoma growth via inducing p53-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. novusbio.com [novusbio.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Immunoprecipitation to Elucidate the Effects of P22077 on Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
P22077 is a potent, cell-permeable small molecule inhibitor of the deubiquitinating enzymes (DUBs) Ubiquitin-Specific Protease 7 (USP7) and the closely related USP47.[1][2][3][4] Deubiquitinating enzymes play a critical role in cellular processes by removing ubiquitin from substrate proteins, thereby regulating their stability, localization, and activity.[5] USP7, in particular, is a key regulator in various signaling pathways, including those involved in cancer and inflammation, by controlling the fate of proteins such as the tumor suppressor p53, its E3 ligase MDM2, and components of the NF-κB pathway like TRAF6.[6][7][8]
This document provides detailed application notes and protocols for employing immunoprecipitation (IP) to investigate the effects of P22077 on protein-protein interactions. By inhibiting USP7, P22077 is expected to increase the ubiquitination of its substrate proteins, leading to their degradation and altering their interactions with other cellular partners.[6] Immunoprecipitation is an invaluable technique to capture and enrich a specific protein (the "bait") and its interacting partners (the "prey") from a complex cellular lysate. Subsequent analysis, typically by western blotting, can reveal changes in these interactions and in the ubiquitination status of the target proteins upon treatment with P22077.
Key Applications
-
Validating USP7 as the target of P22077: Demonstrating a disruption or alteration in the interaction between USP7 and its known substrates.
-
Identifying novel substrates of USP7: Screening for proteins that co-immunoprecipitate with USP7 in a P22077-sensitive manner.
-
Investigating downstream signaling pathways: Assessing how P22077-mediated inhibition of USP7 affects the interaction of key signaling molecules (e.g., in the NF-κB or MAPK pathways).[6][9]
-
Elucidating mechanisms of drug action: Understanding how P22077 impacts protein complexes to exert its anti-inflammatory or anti-cancer effects.[6][8]
Experimental Design Considerations
Before proceeding with the immunoprecipitation protocol, several factors should be considered to ensure a successful experiment:
-
Cell Line Selection: Choose a cell line known to express the protein of interest (e.g., USP7 and its putative substrate).
-
Antibody Selection: High-quality antibodies specific for the "bait" protein are crucial for successful immunoprecipitation. It is recommended to use antibodies validated for IP applications.
-
P22077 Treatment: Determine the optimal concentration and incubation time for P22077 treatment. This can be achieved through a dose-response and time-course experiment, monitoring the levels of a known USP7 substrate. A typical concentration range for P22077 is 7.5 µM to 40 µM.[1][6]
-
Lysis Buffer Selection: The choice of lysis buffer is critical for preserving protein-protein interactions while effectively solubilizing the proteins. For nuclear proteins, specific extraction protocols may be required.[10][11][12] For membrane-bound proteins, detergents like NP-40 or Triton X-100 are commonly used.[13][14]
-
Controls: Appropriate controls are essential for data interpretation. These include:
-
Isotype Control: An antibody of the same isotype as the IP antibody that is not specific to the target protein. This control helps to identify non-specific binding to the beads or antibody.
-
Untreated Control: Cells not treated with P22077 to establish a baseline for protein interactions.
-
Input Control: A small fraction of the cell lysate saved before the immunoprecipitation step to verify the presence and levels of the proteins of interest in the starting material.
-
Signaling Pathway Modulated by P22077
P22077 has been shown to inhibit the NF-κB and MAPK signaling pathways by promoting the K48-linked ubiquitination and subsequent degradation of TRAF6.[6] USP7 normally removes ubiquitin from TRAF6, stabilizing it. By inhibiting USP7, P22077 leads to an accumulation of ubiquitinated TRAF6, which is then targeted for proteasomal degradation. This prevents the downstream activation of NF-κB and MAPK cascades, ultimately reducing the inflammatory response.[6]
Caption: P22077 inhibits USP7, leading to TRAF6 degradation and reduced inflammation.
Experimental Workflow for Immunoprecipitation
The following diagram outlines the general workflow for an immunoprecipitation experiment to study the effects of P22077.
Caption: General workflow for an immunoprecipitation experiment.
Detailed Protocols
Protocol 1: Immunoprecipitation of a Nuclear Protein (e.g., USP7) from P22077-Treated Cells
This protocol is adapted for the immunoprecipitation of nuclear proteins and can be modified based on the specific target.[10][11][15]
Materials:
-
Cells of interest cultured in appropriate media
-
P22077 (solubilized in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Nuclear Extraction Buffer (see recipe below)
-
IP Lysis Buffer (see recipe below)
-
Antibody specific for the target protein (e.g., anti-USP7)
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose slurry
-
Wash Buffer (see recipe below)
-
Elution Buffer (e.g., 1X Laemmli sample buffer)
-
Protease and phosphatase inhibitor cocktails
Buffer Recipes:
| Buffer | Composition |
| Nuclear Extraction Buffer | 20 mM HEPES (pH 7.9), 10 mM KCl, 1 mM EDTA, 10% glycerol, with protease and phosphatase inhibitors added fresh. |
| IP Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors added fresh. |
| Wash Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.1% NP-40. |
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Treat cells with the desired concentration of P22077 or DMSO (vehicle control) for the predetermined time.
-
-
Cell Lysis and Nuclear Extraction:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells in ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in Nuclear Extraction Buffer and incubate on ice for 15 minutes.
-
Add detergent (e.g., NP-40 to a final concentration of 0.5%) and vortex briefly.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. The supernatant contains the cytoplasmic fraction.
-
Resuspend the nuclear pellet in IP Lysis Buffer and sonicate briefly to shear chromatin and solubilize nuclear proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. The supernatant is the nuclear lysate.
-
-
Protein Concentration Determination:
-
Determine the protein concentration of the nuclear lysate using a standard protein assay (e.g., BCA assay).
-
-
Pre-clearing the Lysate:
-
To 500 µg - 1 mg of nuclear lysate, add 20-30 µL of Protein A/G beads.
-
Incubate on a rotator for 1 hour at 4°C.
-
Pellet the beads by centrifugation or using a magnetic stand and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 2-5 µg of the primary antibody (e.g., anti-USP7) or isotype control IgG to the pre-cleared lysate.
-
Incubate on a rotator for 4 hours to overnight at 4°C.
-
-
Capture of Immune Complexes:
-
Add 30-50 µL of Protein A/G beads to the lysate-antibody mixture.
-
Incubate on a rotator for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After the final wash, remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in 30-50 µL of 1X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads, and the supernatant containing the immunoprecipitated proteins is ready for analysis.
-
-
Analysis:
-
Load the eluted samples and input controls onto an SDS-PAGE gel.
-
Perform western blotting with antibodies against the bait protein (e.g., USP7) and suspected interacting partners or ubiquitinated proteins.
-
Data Presentation
Quantitative data from western blot analysis of immunoprecipitation experiments should be summarized in a clear and structured table. This allows for easy comparison between different treatment conditions.
Table 1: Densitometric Analysis of Co-Immunoprecipitated Proteins
| IP Target | Treatment | Co-IP Protein | Relative Band Intensity (normalized to IP Target) | Fold Change (vs. DMSO Control) |
| USP7 | DMSO | TRAF6 | 1.00 | 1.0 |
| USP7 | P22077 (10 µM) | TRAF6 | 0.45 | -2.2 |
| USP7 | DMSO | Ubiquitin | 0.20 | 1.0 |
| USP7 | P22077 (10 µM) | Ubiquitin | 0.85 | +4.25 |
| IgG Control | DMSO | TRAF6 | 0.05 | - |
| IgG Control | P22077 (10 µM) | TRAF6 | 0.06 | - |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
Immunoprecipitation is a powerful technique to dissect the molecular mechanisms of action of small molecule inhibitors like P22077. By carefully designing and executing these experiments, researchers can gain valuable insights into how P22077 modulates protein-protein interactions and ubiquitination events, ultimately influencing critical cellular signaling pathways. The protocols and guidelines presented here provide a solid foundation for initiating such studies.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. P 22077 | Deubiquitinating Enzymes | Tocris Bioscience [tocris.com]
- 5. mdpi.com [mdpi.com]
- 6. P22077 inhibits LPS-induced inflammatory response by promoting K48-linked ubiquitination and degradation of TRAF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Administration of USP7 inhibitor P22077 inhibited cardiac hypertrophy and remodeling in Ang II-induced hypertensive mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. ImmunoPrecipitation of Nuclear Protein with Antibody Affinity Columns [bio-protocol.org]
- 11. Video: Co-immunoprecipitation Assay Using Endogenous Nuclear Proteins from Cells Cultured Under Hypoxic Conditions [jove.com]
- 12. Co-immunoprecipitation Assay Using Endogenous Nuclear Proteins from Cells Cultured Under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bioone.org [bioone.org]
- 15. Immunoprecipitation Protocol [macdougald.lab.medicine.umich.edu]
Application Notes and Protocols for P22077 Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
P22077 is a cell-permeable inhibitor of the deubiquitinating enzymes (DUBs) Ubiquitin-Specific Protease 7 (USP7) and USP47.[1][2][3] It has demonstrated cytotoxic effects in various cancer cell lines, primarily through the activation of the p53 tumor suppressor pathway.[4][5][6] By inhibiting USP7, P22077 prevents the deubiquitination and subsequent degradation of HDM2 (Human Double Minute 2 homolog), a key negative regulator of p53.[5][7] This leads to the stabilization and accumulation of p53, which in turn transcriptionally activates target genes involved in apoptosis and cell cycle arrest, ultimately leading to cancer cell death.[5][7][8] These application notes provide a detailed protocol for assessing the cytotoxicity of P22077 in cancer cell lines.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of P22077 against its targets and various cancer cell lines.
| Target/Cell Line | Assay Type | Value | Notes | Reference |
| USP7 | Enzyme Activity Assay | EC50: 8.01 µM | Cell-free assay. | [1] |
| USP7 | Enzyme Activity Assay | EC50: 8.6 µM | --- | [3] |
| USP47 | Enzyme Activity Assay | EC50: 8.74 µM | --- | [1] |
| HCT-116 (human colon carcinoma) | MTT Assay | IC50: 8.82 µM | After 72 hours of treatment. | [1] |
| Neuroblastoma Cell Lines (IMR-32, NGP, CHLA-255, SH-SY5Y) | Cell Viability Assay | 0-20 µM | Greatly reduces cell viability. | [1] |
| Melanoma Cell Lines (A375, SK-Mel-28) | Cell Viability Assay | --- | Dose-dependent inhibition of proliferation. |
Signaling Pathway
The diagram below illustrates the mechanism of action of P22077 in cancer cells with a wild-type p53 status.
Caption: P22077 inhibits USP7, leading to p53-mediated apoptosis.
Experimental Workflow
The following diagram outlines the general workflow for assessing the cytotoxicity of P22077.
Caption: Workflow for P22077 cytotoxicity assessment.
Experimental Protocols
1. Preparation of P22077 Stock Solution
P22077 is soluble in DMSO up to 100 mM.[3]
-
Materials:
-
P22077 powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 3.15 mg of P22077 (MW: 315.32 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[9]
-
2. Cell Culture
-
Select a cancer cell line with wild-type p53 for optimal assessment of P22077's mechanism of action (e.g., HCT-116, IMR-32, SH-SY5Y).[1][6]
-
Culture the cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase and have a viability of >95% before starting the assay.
3. Cytotoxicity Assay using Cell Counting Kit-8 (CCK-8)
This protocol is adapted for a 96-well plate format.
-
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
P22077 stock solution (10 mM in DMSO)
-
Sterile 96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
-
-
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for "cells only" (negative control) and "medium only" (background control).
-
Incubate the plate for 24 hours to allow for cell attachment.[3]
-
-
P22077 Treatment:
-
Prepare serial dilutions of P22077 from the 10 mM stock solution in complete cell culture medium. A suggested concentration range is 0.1 µM to 100 µM.
-
Also, prepare a vehicle control containing the highest concentration of DMSO used in the dilutions (typically ≤ 0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the corresponding P22077 dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[10]
-
-
Cell Viability Measurement:
-
After the incubation period, add 10 µL of CCK-8 solution to each well.[3][11]
-
Be careful not to introduce bubbles into the wells.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.
-
Measure the absorbance at 450 nm using a microplate reader.[3][11]
-
-
4. Data Analysis
-
Subtract the average absorbance of the "medium only" wells (background) from all other readings.
-
Calculate the percentage of cell viability for each P22077 concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the % cell viability against the log of the P22077 concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of P22077 that inhibits cell viability by 50%.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. researchhub.com [researchhub.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ucallmlabs.com [ucallmlabs.com]
- 5. USP7 inhibitor P22077 inhibits neuroblastoma growth via inducing p53-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. USP7 inhibitor P22077 inhibits neuroblastoma growth via inducing p53-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
P 22077 Administration in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of P 22077, a potent and selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), in various mouse models. The included protocols and data are intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound.
Mechanism of Action and Signaling Pathways
This compound is a cell-permeable small molecule that primarily targets USP7, a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability of numerous proteins involved in cell cycle progression, apoptosis, and immune responses.[1][2][3] By inhibiting USP7, this compound leads to the accumulation of ubiquitinated forms of USP7 substrates, targeting them for proteasomal degradation.
Key signaling pathways affected by this compound administration include:
-
p53-MDM2 Pathway: USP7 is known to deubiquitinate and stabilize both the tumor suppressor protein p53 and its primary negative regulator, MDM2. Inhibition of USP7 by this compound can lead to the degradation of MDM2, resulting in the stabilization and activation of p53, which in turn can induce apoptosis in cancer cells.[4]
-
NF-κB and MAPK Signaling Pathways: In models of inflammation, this compound has been shown to suppress the activation of NF-κB and MAPK signaling pathways.[5] It achieves this by promoting the K48-linked ubiquitination and subsequent degradation of TRAF6, a key upstream signaling protein.[5]
-
TGF-β Signaling Pathway: this compound has been observed to modulate the TGF-β signaling pathway by influencing the stability of Smad proteins.[6][7]
-
NLRP3 Inflammasome Pathway: Research indicates that this compound can inhibit the activation of the NLRP3 inflammasome, thereby reducing the production of pro-inflammatory cytokines IL-1β and IL-18.[8]
Below are diagrams illustrating the key signaling pathways modulated by this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from various in vivo mouse model studies involving this compound administration.
Table 1: Anti-Inflammatory Effects of this compound in LPS-Induced Acute Inflammation Mouse Model
| Parameter | Control Group (LPS + Vehicle) | This compound Treated Group (LPS + 15 mg/kg this compound) | Outcome | Reference |
| Lung TNF-α mRNA | Increased | Suppressed | This compound reduces pro-inflammatory cytokine expression. | [5] |
| Lung IL-1β mRNA | Increased | Suppressed | This compound reduces pro-inflammatory cytokine expression. | [5] |
| Lung IL-6 mRNA | Increased | Suppressed | This compound reduces pro-inflammatory cytokine expression. | [5] |
| Serum NO | Increased | Decreased | This compound lowers systemic inflammatory markers. | [5] |
| Serum TNF-α | Increased | Decreased | This compound lowers systemic inflammatory markers. | [5] |
| Serum IL-1β | Increased | Decreased | This compound lowers systemic inflammatory markers. | [5] |
| Serum IL-6 | Increased | Decreased | This compound lowers systemic inflammatory markers. | [5] |
Table 2: Anti-Tumor Activity of this compound in Neuroblastoma Xenograft Mouse Models
| Mouse Model | Treatment | Duration | Outcome | Reference |
| IMR-32 Xenograft | 15 mg/kg/day, i.p. | 21 days | Potent antitumor activity observed. | [2] |
| SH-SY5Y Xenograft | 10 mg/kg/day, i.p. | 14 days | Antitumor effects exhibited. | [2] |
| NGP Xenograft | 20 mg/kg/day, i.p. | 12 days | Antitumor effects exhibited. | [2] |
Table 3: Cardioprotective Effects of this compound in Angiotensin II-Induced Hypertensive Mouse Model
| Parameter | Ang II + Vehicle | Ang II + this compound | Outcome | Reference |
| Systolic Blood Pressure | Elevated | Significantly declined | This compound attenuates hypertension. | [9] |
| LV Ejection Fraction (%) | Decreased | Attenuated decrease | This compound preserves cardiac contractile function. | [9] |
| LV Fractional Shortening (%) | Decreased | Attenuated decrease | This compound preserves cardiac contractile function. | [9] |
| Heart Weight / Body Weight Ratio | Increased | Attenuated increase | This compound reduces cardiac hypertrophy. | [9] |
| Heart Weight / Tibial Length Ratio | Increased | Attenuated increase | This compound reduces cardiac hypertrophy. | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection
This protocol provides two common methods for preparing this compound for in vivo administration. The choice of vehicle may depend on the specific experimental requirements and the desired solubility.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Corn Oil
-
PEG300
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Method A: DMSO and Corn Oil Formulation [2]
-
Prepare a stock solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure the powder is completely dissolved by vortexing. Gentle warming or sonication can be used to aid dissolution.
-
Prepare the working solution: On the day of injection, dilute the DMSO stock solution with corn oil to the final desired concentration. For example, to prepare a 2.5 mg/mL working solution, add 100 µL of a 25 mg/mL DMSO stock to 900 µL of corn oil.
-
Mix thoroughly: Vortex the solution until it is homogeneous and clear.
-
Administration: Administer the solution to the mice via intraperitoneal injection at the calculated dosage.
Method B: PEG300 and Saline Formulation [2]
-
Weigh this compound: Directly weigh the required amount of this compound powder for the desired final concentration and volume.
-
Add solvents: Add PEG300 to the powder, followed by saline. A common ratio is 50% PEG300 and 50% saline.
-
Aid dissolution: This formulation may result in a suspension. To aid dissolution and create a more uniform mixture, use sonication and gentle warming (e.g., up to 60°C).
-
Mix thoroughly: Vortex the solution immediately before each injection to ensure a uniform suspension.
-
Administration: Administer the solution to the mice via intraperitoneal injection at the calculated dosage.
Note: It is recommended to prepare the working solution fresh on the day of use.
Protocol 2: In Vivo Anti-Inflammatory Study in a Lipopolysaccharide (LPS)-Induced Acute Inflammation Model[5]
Animal Model:
-
C57BL/6 mice
Experimental Groups:
-
Control (Vehicle: DMSO) + PBS
-
Control (Vehicle: DMSO) + LPS
-
This compound + LPS
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
This compound Administration: Administer this compound (e.g., 15 mg/kg) or the vehicle (DMSO) via intraperitoneal injection.
-
LPS Challenge: Two hours after the this compound or vehicle injection, challenge the mice with an intraperitoneal injection of LPS (e.g., 10 mg/kg). The control group receives PBS instead of LPS.
-
Sample Collection: Two hours after the LPS challenge, sacrifice the mice.
-
Analysis:
-
Collect blood for serum analysis of cytokines (TNF-α, IL-1β, IL-6) and nitric oxide (NO).
-
Harvest lung tissue for analysis of pro-inflammatory cytokine mRNA expression (q-PCR), histological examination (H&E staining), and protein expression analysis (immunohistochemistry for TRAF6 and immunoblotting for key signaling proteins in the NF-κB and MAPK pathways).
-
Protocol 3: In Vivo Anti-Tumor Study in an Orthotopic Neuroblastoma Mouse Model[2]
Animal Model:
-
5-week-old female NCR nude mice
Cell Lines:
-
Human neuroblastoma cell lines (e.g., IMR-32, SH-SY5Y, or NGP) expressing luciferase.
Procedure:
-
Tumor Cell Implantation: Surgically inject 1.5 x 10^6 neuroblastoma cells into the left renal capsule of each mouse.
-
Tumor Growth: Allow the xenografts to grow for approximately 2-3 weeks. Monitor tumor growth via bioluminescence imaging.
-
Randomization: Once tumors reach a suitable size, randomize the mice into a control group and a this compound treatment group.
-
Treatment:
-
Control Group: Administer the vehicle (e.g., DMSO) via intraperitoneal injection daily.
-
This compound Group: Administer this compound via intraperitoneal injection daily. Dosages and durations may vary depending on the cell line (e.g., 15 mg/kg for 21 days for IMR-32; 10 mg/kg for 14 days for SH-SY5Y; 20 mg/kg for 12 days for NGP).
-
-
Monitoring: Monitor the body weight of the mice and tumor growth throughout the experiment.
-
Endpoint: At the end of the treatment period, euthanize the mice.
-
Analysis: Resect, weigh, and photograph the tumors.
These protocols and data provide a foundation for researchers to utilize this compound in their mouse models. It is crucial to optimize dosages, treatment schedules, and outcome measures for each specific experimental context.
References
- 1. P22077 | DUB inhibitor | CAS 1247819-59-5 | inhibitor of ubiquitin-specific protease USP7 (ubiquitin-specific protease 7) | this compound | USP7/47 抑制剂 | 美国InvivoChem [invivochem.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Deubiquitinating Enzyme Inhibitors: R&D Systems [rndsystems.com]
- 4. USP7 inhibitor P22077 inhibits neuroblastoma growth via inducing p53-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P22077 inhibits LPS-induced inflammatory response by promoting K48-linked ubiquitination and degradation of TRAF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Administration of USP7 inhibitor P22077 inhibited cardiac hypertrophy and remodeling in Ang II-induced hypertensive mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting P 22077 solubility issues in aqueous media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the USP7 inhibitor, P 22077. The information is designed to address common challenges, particularly those related to solubility in aqueous media during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer. What is the recommended solvent?
A1: this compound is practically insoluble in water and ethanol[1][2]. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO)[1][2][3][4][5][6]. Ensure you are using anhydrous, high-purity DMSO, as moisture can negatively impact solubility[2][7].
Q2: What is the maximum concentration of this compound that can be achieved in DMSO?
A2: The solubility of this compound in DMSO is reported to be at least 14.6 mg/mL, with some sources indicating solubility up to 100 mM (approximately 31.53 mg/mL) or even 63 mg/mL[1][2]. It is recommended to start with a common stock concentration such as 10 mM or 50 mM.
Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like this compound. Here are several strategies to mitigate this:
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration in your assay that is as low as possible, typically below 0.5%, to avoid solvent-induced artifacts and toxicity[8].
-
Use a Serial Dilution Approach: Instead of a single large dilution, perform serial dilutions of your DMSO stock into your aqueous buffer.
-
Rapid Mixing: Add the DMSO stock to the aqueous buffer while vortexing or vigorously mixing to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.
-
Gentle Warming and Sonication: Gentle warming of the aqueous buffer (e.g., to 37°C) or brief sonication of the final solution can help to dissolve small amounts of precipitate[7][8][9]. However, be cautious as prolonged heating can degrade the compound.
-
Use of Co-solvents or Surfactants: For in vivo studies or challenging in vitro assays, co-solvents like PEG300 or surfactants like Tween80 can be used to improve solubility. A formulation of 50% PEG300 in saline has been noted to achieve a solubility of 5 mg/mL[7]. Another example involves a vehicle of DMSO, PEG300, Tween80, and ddH2O[2].
Q4: How should I store my this compound stock solution?
A4: this compound powder is typically stored at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years)[4][7]. Once dissolved in DMSO, the stock solution should be stored at -80°C for up to 2 years or at -20°C for up to 1 year[7]. To avoid repeated freeze-thaw cycles, it is recommended to store the stock solution in small aliquots[7][9].
Q5: What are the primary signaling pathways affected by this compound?
A5: this compound is a potent inhibitor of Ubiquitin-specific Protease 7 (USP7) and the closely related deubiquitinase USP47[4][5][6]. By inhibiting USP7, this compound prevents the deubiquitination of several key proteins, leading to their degradation. This primarily impacts the p53 and NF-κB signaling pathways[1][3][10][11]. Inhibition of USP7 leads to the destabilization of MDM2, which in turn stabilizes the tumor suppressor p53, promoting apoptosis[1][3][12]. This compound has also been shown to promote the degradation of TRAF6, thereby inhibiting the activation of NF-κB and MAPK signaling pathways, which are involved in inflammatory responses[10].
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| This compound powder will not dissolve in DMSO. | 1. Low-quality or hydrated DMSO.2. Insufficient mixing. | 1. Use fresh, anhydrous, high-purity DMSO. Moisture can significantly reduce solubility[2][7].2. Vortex the solution for 1-2 minutes. If necessary, use brief sonication (5-10 minutes) or gentle warming (to 37°C) to aid dissolution[7][9]. |
| Precipitate forms immediately upon dilution in aqueous buffer. | 1. Supersaturation due to poor mixing.2. High final concentration of this compound.3. Incompatibility with buffer components. | 1. Add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing[9].2. Re-evaluate the required final concentration. It may be necessary to work at a lower concentration.3. Check the pH and ionic strength of your buffer. While specific data for this compound is limited, these factors can influence the solubility of small molecules. |
| Inconsistent results in cell-based assays. | 1. Compound precipitation in culture media.2. Degradation of this compound in solution.3. High final DMSO concentration affecting cell viability. | 1. Visually inspect your assay plates under a microscope for any signs of compound precipitation.2. Always prepare fresh working solutions from a frozen stock immediately before use[1][8].3. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically <0.5%)[8]. Run a vehicle control with the same DMSO concentration. |
| Low or no activity observed in an enzyme inhibition assay. | 1. Inaccurate stock solution concentration due to incomplete dissolution.2. Compound precipitation at the tested concentration. | 1. After preparing the stock solution, centrifuge it at high speed and check for a pellet. If a pellet is present, the supernatant concentration will be lower than calculated.2. Test a wider range of concentrations, including lower ones, to see if the activity profile changes. |
Data Summary
This compound Solubility Data
| Solvent | Reported Solubility | Reference |
| DMSO | ≥14.6 mg/mL | [1] |
| DMSO | Soluble to 100 mM (~31.53 mg/mL) | |
| DMSO | 50 mg/mL (158.57 mM) | [7] |
| DMSO | 30 mg/mL | [3] |
| DMSO | 63 mg/mL (199.79 mM) | [2] |
| Ethanol | Insoluble / 0.1 mg/mL / 1 mg/mL | [1][2][3] |
| Water | Insoluble | [1][2] |
| DMF | 30 mg/mL | [3] |
| DMSO:PBS (pH 7.2) (1:2) | 0.33 mg/mL | [3] |
This compound Inhibitory Activity
| Target | EC50 / IC50 | Reference |
| USP7 | 8.6 µM (EC50) | [1] |
| USP7 | 8.01 µM (EC50) | [7] |
| USP7 | 8 µM (IC50) | [2] |
| USP47 | 8.74 µM (EC50) | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound solid powder (MW: 315.32 g/mol )[1]
-
Analytical balance
-
Microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight (315.32 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
For 1 mg of this compound: Volume (µL) = (0.001 g / (0.01 mol/L * 315.32 g/mol )) * 1,000,000 µL/L = 317.14 µL
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied[9].
-
Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles[7][9].
Protocol 2: Preparing Aqueous Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Warm Aqueous Medium: Pre-warm the sterile aqueous buffer or cell culture medium to the desired temperature (e.g., 37°C).
-
Prepare Intermediate Dilutions (if necessary): For very low final concentrations, it may be beneficial to first prepare an intermediate dilution of the 10 mM stock in pure DMSO.
-
Final Dilution: Add a small volume of the this compound DMSO stock to the pre-warmed aqueous medium while vortexing vigorously. It is critical to add the DMSO stock to the aqueous buffer and not the other way around to ensure rapid dispersion[9].
-
Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the 10 mM stock to 999 µL of the aqueous medium. The final DMSO concentration will be 0.1%.
-
-
Final Mixing: Vortex the final working solution thoroughly.
-
Use Immediately: Use the freshly prepared aqueous working solution for your experiment without delay to minimize the risk of precipitation over time.
Visualizations
Caption: A workflow for dissolving this compound and troubleshooting solubility issues.
Caption: The inhibitory effect of this compound on the USP7-p53 and USP7-NF-κB signaling axes.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. lifesensors.com [lifesensors.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. P22077 inhibits LPS-induced inflammatory response by promoting K48-linked ubiquitination and degradation of TRAF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Administration of USP7 inhibitor P22077 inhibited cardiac hypertrophy and remodeling in Ang II-induced hypertensive mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: P 22077 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing P 22077 in in vivo experiments. The information is tailored for scientists and drug development professionals to optimize their study designs and address potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective, cell-permeable inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1][2] It also shows inhibitory activity against the closely related deubiquitinase USP47.[2] By inhibiting USP7, this compound prevents the deubiquitination of its substrate proteins. A key substrate is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[3] Inhibition of USP7 leads to the destabilization and degradation of MDM2, resulting in the stabilization and accumulation of p53.[3] This activates the p53-mediated apoptotic pathway in cancer cells.[4][5] this compound has also been shown to impact other signaling pathways, including the NF-κB and MAPKs pathways.[6][7]
Q2: What is a typical starting dose for this compound in mouse xenograft models?
A2: Based on published studies, a common starting dose for this compound in mouse xenograft models is in the range of 10-20 mg/kg, administered via intraperitoneal (i.p.) injection daily.[1][2] The optimal dose can vary depending on the tumor type and the specific animal model.
Q3: How should I prepare this compound for in vivo administration?
A3: this compound is soluble in DMSO. For in vivo studies, a common method is to first dissolve this compound in DMSO to create a stock solution. This stock solution is then further diluted with saline or other vehicles for injection. It is crucial to ensure the final concentration of DMSO is low (typically ≤5%) to avoid toxicity to the animals.[1] Another described formulation is 10% DMSO and 90% Corn Oil.[2] It is recommended to prepare the working solution fresh on the day of use.[2]
Q4: What are the expected outcomes of this compound treatment in vivo?
A4: In preclinical cancer models, treatment with this compound has been shown to significantly inhibit tumor growth.[1][5] This is often associated with increased apoptosis within the tumor tissue. In studies on inflammatory conditions, this compound has been demonstrated to reduce inflammatory responses.[6][8]
Q5: Are there any known toxicities associated with this compound in vivo?
A5: In vivo studies have generally reported that this compound is well-tolerated at effective doses. For instance, in a neuroblastoma xenograft study, daily intraperitoneal injections of 10 mg/kg for 21 days did not lead to significant body weight loss or overt signs of toxicity.[1] However, as with any experimental compound, it is essential to monitor the animals closely for any adverse effects. Some studies have noted potential for dose-dependent cytotoxicity.[9]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Poor tumor growth inhibition | Suboptimal dosage. | Increase the dose of this compound in incremental steps (e.g., from 10 mg/kg to 15 mg/kg or 20 mg/kg) based on tolerability. |
| Insufficient drug exposure. | Consider increasing the frequency of administration, if tolerated by the animals. | |
| Tumor model resistance. | The cancer cell line used may have a p53 mutation or a dysfunctional USP7-HDM2-p53 axis, making it less sensitive to this compound.[4] Confirm the p53 status of your cell line. | |
| Precipitation of this compound during preparation | Low solubility in the final vehicle. | Ensure the stock solution in DMSO is fully dissolved before diluting. Gentle warming and sonication can aid dissolution.[2] Prepare the final injection solution fresh before each use. |
| Incorrect solvent ratio. | Adhere to established protocols for vehicle composition, such as maintaining a low final DMSO concentration.[1] | |
| Adverse effects in animals (e.g., weight loss, lethargy) | Vehicle toxicity. | Ensure the final concentration of DMSO is minimal (e.g., ≤5%).[1] Run a vehicle-only control group to assess for any solvent-related toxicity. |
| Compound toxicity at the administered dose. | Reduce the dosage of this compound. Monitor the animals' health and body weight more frequently. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Animal Model | Dosage and Administration | Treatment Duration | Observed Effect |
| Neuroblastoma | Nude mice with SH-SY5Y xenografts | 10 mg/kg, i.p., once daily | 21 days | Significant inhibition of tumor growth.[1] |
| Neuroblastoma | Nude mice with IMR-32 xenografts | 15 mg/kg, i.p., once daily | 21 days | Potent antitumor activity.[2] |
| Neuroblastoma | Nude mice with NGP xenografts | 20 mg/kg, i.p., once daily | 12 days | Antitumor effects observed.[2] |
| Cervical Cancer | Mice with HeLa cell xenografts | 100 mg/kg | Not specified | Reduced tumor weight and volume.[10] |
Table 2: In Vitro IC50/EC50 Values of this compound
| Target/Cell Line | Assay Type | IC50/EC50 |
| USP7 | Cell-free assay | 8.01 µM (EC50)[2], 8.6 µM (EC50) |
| USP47 | Cell-free assay | 8.74 µM (EC50)[2] |
| Neuroblastoma Cells (IMR-32, NGP, CHLA-255, SH-SY5Y) | Cell viability assay | Effective in the 0-20 µM range[2] |
Experimental Protocols
Protocol 1: In Vivo Xenograft Study in a Neuroblastoma Model
-
Cell Culture: SH-SY5Y neuroblastoma cells are cultured in appropriate media until they reach the desired confluence for injection.
-
Animal Model: 6-8 week old nude mice are used for the study.
-
Tumor Cell Implantation: Each mouse is subcutaneously inoculated with 5 x 10^6 SH-SY5Y cells.
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a volume of approximately 100 mm³. Tumor volume is measured regularly (e.g., every 3 days).
-
Randomization and Treatment: Mice are randomly assigned to a vehicle control group or a this compound treatment group.
-
Drug Preparation: this compound is dissolved in DMSO and then diluted with saline to the final concentration, ensuring the final DMSO concentration is 5% or less.[1]
-
Administration: this compound is administered intraperitoneally at a dose of 10 mg/kg once daily for 21 days.[1] The vehicle group receives the same volume of the DMSO/saline mixture.
-
Monitoring: The body weight of the mice is monitored weekly to assess for toxicity.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised for further analysis, such as weighing and western blotting.[1]
Visualizations
Caption: this compound inhibits USP7, leading to p53 stabilization and apoptosis.
References
- 1. P22077 | DUB inhibitor | CAS 1247819-59-5 | inhibitor of ubiquitin-specific protease USP7 (ubiquitin-specific protease 7) | this compound | USP7/47 抑制剂 | 美国InvivoChem [invivochem.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. USP7 inhibitor P22077 inhibits neuroblastoma growth via inducing p53-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P22077 inhibits LPS-induced inflammatory response by promoting K48-linked ubiquitination and degradation of TRAF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Administration of USP7 inhibitor P22077 inhibited cardiac hypertrophy and remodeling in Ang II-induced hypertensive mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. syncsci.com [syncsci.com]
P 22077 stability and degradation in cell culture media
Welcome to the technical support center for P 22077, a valuable tool for researchers studying the ubiquitin-proteasome system. This guide provides comprehensive information on the stability and degradation of this compound in cell culture media, along with troubleshooting advice and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a cell-permeable small molecule that functions as an inhibitor of ubiquitin-specific protease 7 (USP7) and the closely related deubiquitinase USP47.[1] Its inhibitory action leads to the accumulation of ubiquitinated proteins, thereby influencing various cellular processes.
Q2: What is the mechanism of action of this compound?
This compound's primary mechanism of action involves the inhibition of USP7's deubiquitinating activity. This leads to the stabilization of key cellular proteins that are normally targeted for degradation. A well-documented consequence of USP7 inhibition by this compound is the stabilization of the tumor suppressor protein p53, which can induce apoptosis in cancer cells.[2][3] Additionally, this compound has been shown to modulate the NF-κB and TGF-β signaling pathways.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (DMSO).[4] For optimal stability, it is recommended to prepare a concentrated stock solution in anhydrous DMSO, aliquot it into small volumes to avoid repeated freeze-thaw cycles, and store it at -20°C for up to one year or at -80°C for up to two years.[1] As a solid, this compound should be stored at +4°C.[5]
Q4: What is the recommended working concentration for this compound in cell culture?
The optimal working concentration of this compound can vary depending on the cell line and the specific experimental endpoint. Published studies have used a range of concentrations, typically from 5 µM to 50 µM.[1][6][7] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Troubleshooting Guide
This section addresses common issues that researchers may encounter when using this compound in cell culture experiments.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected biological activity. | Degradation of this compound: The compound may be unstable in your specific cell culture medium or under your experimental conditions. | - Prepare fresh working solutions of this compound from a new DMSO stock aliquot for each experiment.- Minimize the exposure of the compound to light and elevated temperatures.- Perform a stability study of this compound in your cell culture medium (see Experimental Protocol 1). |
| Suboptimal working concentration: The concentration of this compound may be too low to elicit a significant response in your cell line. | - Perform a dose-response curve to determine the EC50 for your specific cell line and endpoint.- Titrate the concentration of this compound in your experiment. | |
| Cell line resistance: Some cell lines may be inherently resistant to the effects of this compound. | - Confirm that your cell line expresses the primary targets, USP7 and USP47.- Consider using a different cell line that has been shown to be sensitive to this compound. | |
| High cellular toxicity or off-target effects. | High concentration of this compound: Excessive concentrations can lead to non-specific effects and cytotoxicity. | - Lower the working concentration of this compound.- Ensure that the final DMSO concentration in your cell culture medium is non-toxic (typically ≤ 0.1%). |
| Off-target inhibition: this compound may inhibit other cellular proteins besides USP7 and USP47 at higher concentrations. | - Use the lowest effective concentration of this compound as determined by your dose-response experiments.- Consider using a structurally different USP7 inhibitor as a control to confirm that the observed phenotype is due to USP7 inhibition. | |
| Precipitation of the compound in cell culture medium. | Poor solubility: this compound has limited solubility in aqueous solutions. | - Ensure the final DMSO concentration is sufficient to keep the compound in solution, but still non-toxic to the cells.- Prepare the final working solution by adding the DMSO stock to the pre-warmed cell culture medium with vigorous mixing. Do not store the diluted compound in aqueous solutions for extended periods. |
This compound Stability and Degradation in Cell Culture Media
While specific quantitative data on the half-life and degradation kinetics of this compound in various cell culture media is not extensively published, the stability of small molecules in culture is influenced by several factors.
Factors Influencing this compound Stability:
| Factor | Impact on Stability | Recommendations |
| Temperature | Higher temperatures accelerate chemical degradation. | Maintain this compound stock solutions at -20°C or -80°C. Prepare working solutions fresh and use them promptly. Avoid prolonged incubation at 37°C before adding to cells. |
| pH | The pH of the cell culture medium can affect the stability of small molecules. | Use a properly buffered cell culture medium and monitor the pH, especially in long-term experiments. |
| Media Components | Components in the media, such as serum proteins or reducing agents, can interact with and degrade the compound. | It is advisable to test the stability of this compound in your specific basal medium with and without serum supplementation. |
| Light Exposure | Some compounds are light-sensitive and can degrade upon exposure to light. | Protect this compound stock and working solutions from light by using amber vials or wrapping containers in foil. |
Assessing this compound Stability:
To ensure the reliability of your experimental results, it is highly recommended to determine the stability of this compound in your specific cell culture setup. A detailed protocol for this is provided below.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C with 5% CO₂
-
HPLC or LC-MS system
-
Acetonitrile
-
Internal standard (a stable compound with similar chromatographic properties)
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Spike this compound into pre-warmed (37°C) cell culture medium to a final concentration of 10 µM. Ensure the final DMSO concentration is below 0.1%. Prepare a parallel sample in PBS as a control.
-
Incubate the solutions at 37°C in a cell culture incubator.
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The 0-hour time point should be collected immediately after adding the compound.
-
Immediately quench the reaction by adding an equal volume of cold acetonitrile containing the internal standard to each aliquot. This will precipitate proteins and halt further degradation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by HPLC or LC-MS to quantify the remaining this compound concentration.
-
Plot the percentage of this compound remaining versus time to determine its stability profile and half-life in the tested medium.
Signaling Pathways and Logical Relationships
This compound Mechanism of Action: p53 Stabilization
This compound inhibits USP7, preventing the deubiquitination of MDM2, an E3 ubiquitin ligase. This leads to the auto-ubiquitination and subsequent proteasomal degradation of MDM2. As MDM2 is a key negative regulator of p53, its degradation results in the stabilization and accumulation of p53, which can then activate downstream targets to induce cell cycle arrest or apoptosis.
Troubleshooting Logic for Inconsistent this compound Activity
This diagram illustrates a logical workflow for troubleshooting experiments where this compound shows inconsistent or weak activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. USP7 inhibitor P22077 inhibits neuroblastoma growth via inducing p53-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USP7 inhibitor P22077 inhibits neuroblastoma growth via inducing p53-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. P22077 inhibits LPS-induced inflammatory response by promoting K48-linked ubiquitination and degradation of TRAF6 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Complete Inhibition of USP7 with P 22077
Welcome to the technical support center for P 22077, a potent inhibitor of Ubiquitin-Specific Protease 7 (USP7). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during experiments aimed at achieving complete inhibition of USP7.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable small molecule that functions as an inhibitor of USP7.[1][2] Its primary mechanism of action is to block the deubiquitinating activity of USP7, an enzyme that removes ubiquitin chains from substrate proteins, thereby preventing their degradation by the proteasome.[3] By inhibiting USP7, this compound leads to the accumulation of ubiquitinated substrates. A key target of this inhibition is the E3 ubiquitin ligase MDM2.[4][5] USP7 normally stabilizes MDM2; therefore, inhibition of USP7 by this compound leads to the destabilization and degradation of MDM2.[4][6] This, in turn, leads to the stabilization and activation of the tumor suppressor protein p53, which is a primary target of MDM2 for degradation.[4][6][7]
Q2: What are the key signaling pathways affected by this compound treatment?
The primary and most well-documented pathway affected by this compound is the USP7-MDM2-p53 signaling axis .[6][7] Inhibition of USP7 leads to MDM2 degradation, p53 stabilization, and subsequent activation of p53-mediated apoptosis.[6][7]
USP7 is also known to be involved in other cellular processes, and its inhibition can impact:
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NF-κB Signaling: USP7 can deubiquitinate factors in the NF-κB pathway, and its inhibition can modulate inflammatory responses.[8][9][10]
-
Wnt/β-catenin Signaling: USP7 has been shown to regulate the stability of key components in this pathway, such as Axin.[8][9][11]
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DNA Damage Response: USP7 plays a role in the DNA damage response by deubiquitinating proteins such as Claspin and Chk1.[12]
-
PI3K/AKT Signaling: this compound administration has been shown to reduce signals in the AKT/ERK pathway.[10]
Q3: What is the recommended starting concentration and treatment time for this compound in cell culture experiments?
The optimal concentration and treatment time for this compound can vary depending on the cell line and the specific experimental endpoint. However, based on published data, a general starting point is a concentration range of 10-20 µM for 24 hours .[7] Some studies have used concentrations up to 40 µM.[13][14] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and assay.
Q4: Does this compound have any known off-target effects?
Yes, this compound is known to inhibit the closely related deubiquitinase USP47 with a similar potency to USP7.[1][15] This is a critical consideration when interpreting experimental results. It is advisable to validate key findings using complementary approaches, such as siRNA/shRNA-mediated knockdown of USP7, to confirm that the observed phenotype is indeed due to USP7 inhibition. While this compound shows high selectivity against a broader panel of deubiquitinases and proteases, the potential for off-target effects should always be considered.[13]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete or no inhibition of USP7 activity (e.g., no change in MDM2 or p53 levels) | Insufficient concentration of this compound: The effective concentration can be cell-line dependent. | Perform a dose-response experiment, testing a range of this compound concentrations (e.g., 5, 10, 20, 40 µM). |
| Insufficient treatment time: The kinetics of USP7 inhibition and downstream effects may require longer incubation. | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) at an effective concentration. | |
| Poor compound solubility or stability: this compound is typically dissolved in DMSO. Improper storage or handling can lead to degradation. | Prepare fresh stock solutions in high-quality, anhydrous DMSO. Store stock solutions at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles. Ensure complete dissolution in culture medium. | |
| Cell line is resistant or has a mutated p53 pathway: The effects of this compound on p53 stabilization will not be observed in cells with mutant or null p53, or those lacking HDM2 expression.[7] | Verify the p53 and HDM2 status of your cell line. Consider using a positive control cell line known to be responsive to this compound (e.g., IMR-32, SH-SY5Y).[7] | |
| High levels of cell toxicity or apoptosis, even at low concentrations | Cell line is highly sensitive to USP7 inhibition. | Perform a detailed cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the EC50 for your specific cell line. Use concentrations at or below the EC50 for mechanistic studies. |
| Off-target effects: Inhibition of USP47 or other unknown targets may contribute to toxicity. | Use a lower effective concentration of this compound. Confirm the phenotype with a more specific USP7 inhibitor if available, or with genetic knockdown of USP7. | |
| Variability in experimental results | Inconsistent compound preparation or handling. | Adhere to a strict protocol for preparing and using this compound solutions. Use fresh dilutions for each experiment. |
| Cell culture conditions: Variations in cell density, passage number, or media components can affect cellular responses. | Maintain consistent cell culture practices. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
Quantitative Data Summary
| Parameter | Value | Assay/System | Reference |
| This compound EC50 for USP7 | 8.6 µM | In vitro enzyme assay | [2][15] |
| This compound IC50 for USP7 | 8 µM | In vitro enzyme assay | [15] |
| This compound EC50 for USP47 | 8.74 µM | In vitro enzyme assay | [1] |
| Effective concentration in cells | 10 - 40 µM | Various cell lines | [7][13] |
| In vivo dosage | 15 mg/kg daily | Mouse xenograft model | [7] |
| Solubility in DMSO | ~63 mg/mL (199.79 mM) | - | [15] |
Key Experimental Protocols
Western Blot Analysis of USP7 Inhibition
Objective: To assess the inhibition of USP7 by this compound by measuring the protein levels of MDM2 and p53.
Methodology:
-
Cell Seeding: Seed cells (e.g., SH-SY5Y or IMR-32) in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) diluted in complete culture medium. A DMSO-treated group should be included as a vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a humidified CO2 incubator.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against MDM2, p53, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection system.
-
-
Data Analysis: Quantify the band intensities and normalize them to the loading control. A decrease in MDM2 levels and an increase in p53 levels would indicate successful inhibition of the USP7-MDM2-p53 axis.
Visualizations
Signaling Pathway Diagrams
Caption: this compound inhibits USP7, leading to MDM2 degradation and p53-mediated apoptosis.
Experimental Workflow Diagram
Caption: Workflow for assessing USP7 inhibition by this compound using Western blotting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. What USP7 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. USP7 inhibitor P22077 inhibits neuroblastoma growth via inducing p53-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. USP7 inhibitor P22077 inhibits neuroblastoma growth via inducing p53-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Administration of USP7 inhibitor P22077 inhibited cardiac hypertrophy and remodeling in Ang II-induced hypertensive mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. syncsci.com [syncsci.com]
- 15. selleckchem.com [selleckchem.com]
best practices for long-term storage of P 22077
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of P 22077, a potent inhibitor of Ubiquitin-Specific Protease 7 (USP7). Additionally, it offers detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common issues encountered during experiments.
Long-Term Storage of this compound
Proper storage of this compound is critical to maintain its stability and ensure experimental reproducibility. Below is a summary of recommended storage conditions for both the solid compound and its solutions.
| Form | Storage Temperature | Duration | Notes |
| Solid (Lyophilized Powder) | +4°C | Up to 2 years | Store desiccated and protected from moisture.[1] |
| -20°C | ≥ 4 years | Recommended for optimal long-term stability.[2] | |
| DMSO Stock Solution | -20°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[3] Solutions can be stored for up to 1 month.[1] |
| -80°C | Up to 2 years | Recommended for the longest-term storage of stock solutions.[3] |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the best solvent for reconstituting this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO) at concentrations up to 100 mM.[4][5] It is insoluble in water and ethanol.[6] For cellular assays, the final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q2: My this compound powder appears as a fine film or is difficult to see in the vial. Is it still usable?
A2: Yes, this is common for lyophilized compounds, especially in small quantities. The compound may appear as a thin film or a small amount of powder. To use, reconstitute the vial with the appropriate volume of DMSO to achieve your desired stock concentration.
Q3: After diluting my DMSO stock solution of this compound into aqueous media for my experiment, a precipitate formed. What should I do?
A3: Precipitation can occur when a DMSO stock is diluted into an aqueous buffer. To redissolve the compound, you can try gentle vortexing, sonication, or warming the solution briefly to 37°C. It is crucial to ensure the precipitate is fully dissolved before adding it to your cells or assay. For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[3]
Q4: I am not observing the expected cytotoxic effects of this compound on my cancer cell line. What could be the reason?
A4: Several factors could contribute to a lack of efficacy:
-
Cell Line Specificity: The cytotoxic effects of this compound are most potent in cell lines with a wild-type p53 and an intact USP7-HDM2-p53 axis.[7] Cells with mutant p53 or low HDM2 expression may be less sensitive.[7]
-
Compound Degradation: Improper storage may have led to the degradation of this compound. Refer to the storage guidelines to ensure the compound's integrity.
-
Experimental Conditions: The concentration of this compound and the treatment duration may need to be optimized for your specific cell line and assay.
-
Assay Sensitivity: Ensure your cell viability assay is sensitive enough to detect the expected changes.
Q5: How can I confirm that this compound is active in my cellular experiments?
A5: To confirm the on-target activity of this compound, you can perform a western blot to assess the levels of key proteins in the USP7 signaling pathway. Treatment with this compound should lead to a decrease in HDM2 levels and a subsequent increase in p53 protein levels.[7] You can also measure the expression of p53 target genes, such as p21, which are expected to be upregulated.
Experimental Protocols
Detailed Methodology 1: USP7 Enzymatic Assay
This protocol is for determining the in vitro inhibitory activity of this compound against purified USP7 enzyme using a fluorogenic substrate.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA.
-
USP7 Enzyme: Dilute recombinant human USP7 enzyme in assay buffer to a final concentration of 1 nM.
-
This compound: Prepare a 10 mM stock solution in DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations.
-
Substrate: Use a fluorogenic ubiquitin substrate such as Ubiquitin-Rhodamine 110 (Ub-Rho110) or Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).[8] Dilute in assay buffer.
-
-
Assay Procedure (96-well or 384-well plate format):
-
Add diluted this compound solutions to the wells. Include a DMSO-only control.
-
Add the diluted USP7 enzyme solution to all wells.
-
Incubate at room temperature for 30 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the diluted substrate solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., ~485 nm Ex / ~535 nm Em for Ub-Rho110).[8]
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Detailed Methodology 2: Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on the viability and proliferation of cancer cells.
-
Cell Seeding:
-
Seed your chosen cancer cell line in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Allow the cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from your DMSO stock.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the cells for the desired treatment period (e.g., 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Normalize the absorbance values of the treated wells to the vehicle control wells (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the GI50 (concentration for 50% growth inhibition).
-
Detailed Methodology 3: Western Blot for p53 and MDM2
This protocol is to confirm the on-target effect of this compound by measuring the protein levels of p53 and MDM2.
-
Cell Treatment and Lysis:
-
Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for p53, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the signal using an imaging system.
-
Quantify the band intensities and normalize the levels of p53 and MDM2 to the loading control to determine the relative changes in protein expression.
-
Visualizations
Signaling Pathway of this compound Action
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deubiquitination of Tip60 by USP7 determines the activity of the p53-dependent apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deubiquitination of Tip60 by USP7 Determines the Activity of the p53-Dependent Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. USP7 inhibitor P22077 inhibits neuroblastoma growth via inducing p53-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: P 22077 Treatment and p53 Activation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using P 22077 to achieve maximal p53 activation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in activating p53?
A1: this compound is an inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1][2][3] USP7 is a deubiquitinating enzyme that stabilizes MDM2 (also known as HDM2 in humans), a primary negative regulator of p53.[4][5] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[4] By inhibiting USP7, this compound leads to the destabilization and degradation of MDM2.[1][2][4] This reduction in MDM2 levels prevents the degradation of p53, leading to its accumulation and activation.[4][6] Activated p53 can then induce downstream cellular responses, including apoptosis and cell cycle arrest.[4][7]
Q2: In which cell types is this compound effective at activating p53?
A2: The efficacy of this compound is highly dependent on the genetic background of the cell line, specifically the status of the USP7-MDM2-p53 axis. This compound is most effective in cells with wild-type p53 and intact MDM2 expression.[1][2][4] It has been shown to be potent in various cancer cell lines, particularly neuroblastoma cells that fit this profile.[1][2][4] Conversely, this compound is less effective or ineffective in cells with mutant p53 or those lacking MDM2 expression.[1][2][4]
Troubleshooting Guide
Problem 1: No significant increase in p53 levels is observed after this compound treatment.
-
Possible Cause 1: Suboptimal Treatment Time or Concentration.
-
Solution: The optimal concentration and treatment time for this compound can vary between cell lines. Based on published data, a time course and dose-response experiment is recommended. A starting point could be a 24-hour treatment with concentrations ranging from 5 µM to 20 µM.[8][9] Some studies have used up to 45 µM.
-
-
Possible Cause 2: Cell Line Insensitivity.
-
Possible Cause 3: Reagent Quality.
-
Solution: Ensure the this compound compound is of high purity and has been stored correctly to prevent degradation. Prepare fresh stock solutions in an appropriate solvent like DMSO.
-
Problem 2: High levels of cell death are observed, making it difficult to analyze p53 activation.
-
Possible Cause 1: Treatment duration is too long or the concentration is too high.
-
Solution: Reduce the treatment time or the concentration of this compound. A shorter incubation period (e.g., 6-12 hours) might be sufficient to observe an increase in p53 levels before widespread apoptosis occurs. A dose-response experiment will help identify a concentration that activates p53 with minimal immediate cytotoxicity.
-
-
Possible Cause 2: The cell line is highly sensitive to p53-induced apoptosis.
-
Solution: In highly sensitive cell lines, consider analyzing p53 levels at earlier time points. Alternatively, co-treatment with a pan-caspase inhibitor could temporarily block apoptosis to allow for the detection of p53 accumulation, though this may affect downstream signaling.
-
Data Summary
The following table summarizes effective concentrations and treatment times for this compound from various studies.
| Cell Line(s) | This compound Concentration | Treatment Time | Observed Effect |
| Neuroblastoma (IMR-32, SH-SY5Y) | 10 µM - 20 µM | 24 hours | Increased p53 levels and apoptosis.[8] |
| Neuroblastoma (SH-SY5Y, IMR-32) | 5 µM | 24 hours | Enhanced cytotoxic effect of doxorubicin and etoposide.[5] |
| Melanoma (A375, SK-Mel-28) | Not specified | 48 hours | Apoptosis induction.[10] |
| HEK293T | 25 µM | Not specified | Inhibition of deubiquitinating enzymes.[9] |
Experimental Protocols
Western Blot for p53 and MDM2 Levels
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment: The following day, treat the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p53, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits USP7, leading to MDM2 degradation and p53 stabilization.
Experimental Workflow for Optimizing this compound Treatment
Caption: Workflow for determining optimal this compound treatment conditions.
References
- 1. USP7 inhibitor P22077 inhibits neuroblastoma growth via inducing p53-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. This compound | Deubiquitinating Enzymes | Tocris Bioscience [tocris.com]
- 4. USP7 inhibitor P22077 inhibits neuroblastoma growth via inducing p53-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Efficacy of USP7 Inhibitors: P22077 vs. P5091
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of two widely studied small molecule inhibitors of Ubiquitin-Specific Protease 7 (USP7), P22077 and P5091. Both compounds have emerged as valuable tools for investigating the therapeutic potential of USP7 inhibition in various cancers. This document summarizes their performance based on available experimental data, details common experimental methodologies, and visualizes their mechanism of action.
Introduction to P22077 and P5091
P5091 is a potent, selective, and cell-permeable inhibitor of USP7.[1][2] P22077 is an analog of P5091 and also functions as an inhibitor of USP7.[3] Both compounds have been shown to inhibit the deubiquitinating activity of USP7 and its close homolog, USP47.[3][4][5] By inhibiting USP7, these molecules disrupt the degradation of several key proteins involved in tumorigenesis, most notably leading to the stabilization and activation of the p53 tumor suppressor protein through the destabilization of its negative regulator, MDM2.[1][6][7]
Quantitative Efficacy Data
The following table summarizes the reported in vitro and in vivo efficacy of P22077 and P5091 across various cancer models.
| Parameter | P22077 | P5091 | Reference(s) |
| Target(s) | USP7, USP47 | USP7, USP47 | [2][3][8] |
| IC50/EC50 (USP7) | 8 µM (IC50), 8.6 µM (EC50) | 4.2 µM (EC50) | [2][3] |
| Cellular Potency (EC50) | Low micromolar range | 6-14 µM (in various MM cell lines) | [3][9] |
| In Vivo Models | Neuroblastoma xenografts, Melanoma xenografts | Multiple myeloma xenografts, Colorectal cancer xenografts, Glioblastoma xenografts, Leukemic lymphoblast xenografts | [1][3][4][6][8][10][11] |
| In Vivo Dosing | 10-20 mg/kg (i.p.) | 10 mg/kg (i.v.) | [1][8] |
| Reported In Vivo Effects | Inhibition of tumor growth | Inhibition of tumor growth, prolonged survival, anti-angiogenic activity | [1][3][6][8] |
| Synergistic Combinations | Doxorubicin, Etoposide (VP-16) | Lenalidomide, HDAC inhibitors (SAHA), Dexamethasone, Bortezomib | [1][4][6] |
Mechanism of Action and Signaling Pathways
Both P22077 and P5091 exert their primary anti-tumor effects by inhibiting the deubiquitinase activity of USP7. This leads to the accumulation of ubiquitinated substrates that are normally stabilized by USP7, targeting them for proteasomal degradation. A key downstream consequence is the degradation of MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. The resulting stabilization and activation of p53 can lead to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][6] P5091 has also been shown to inhibit the Wnt signaling pathway by promoting the degradation of β-catenin.[10][12]
References
- 1. A Small Molecule Inhibitor of Ubiquitin-Specific Protease-7 Induces Apoptosis in Multiple Myeloma Cells and Overcomes Bortezomib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]
- 5. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. USP7 inhibitor P22077 inhibits neuroblastoma growth via inducing p53-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. USP7 inhibitor P22077 inhibits neuroblastoma growth via inducing p53-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. USP7 inhibitor P5091 inhibits Wnt signaling and colorectal tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. USP7 inhibition induces apoptosis in glioblastoma by enhancing ubiquitination of ARF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validating P-22077's On-Target Effects: A Comparative Guide to USP7 siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for validating the on-target effects of the USP7 inhibitor, P-22077, with a primary focus on the use of small interfering RNA (siRNA) knockdown of USP7. The concordance between pharmacological inhibition and genetic knockdown is a crucial step in confirming that the observed cellular phenotypes are a direct consequence of targeting USP7.
Unveiling the Role of USP7 and the Mechanism of P-22077
Ubiquitin-specific protease 7 (USP7) is a deubiquitinating enzyme that plays a pivotal role in regulating the stability of numerous proteins involved in critical cellular processes, including the DNA damage response and cell cycle control. A key substrate of USP7 is the E3 ubiquitin ligase MDM2. By deubiquitinating and stabilizing MDM2, USP7 facilitates the degradation of the tumor suppressor protein p53. Consequently, inhibiting USP7 is a promising therapeutic strategy in oncology.
P-22077 is a small molecule inhibitor of USP7, which also shows activity against the closely related deubiquitinase USP47.[1][2] By inhibiting USP7, P-22077 is expected to destabilize MDM2, leading to the accumulation of p53 and subsequent induction of apoptosis in cancer cells with wild-type p53.[3][4]
Comparing P-22077 with USP7 siRNA Knockdown: A Data-Driven Approach
To ascertain that the biological effects of P-22077 are a direct result of USP7 inhibition, it is imperative to compare its activity profile with a highly specific genetic method like siRNA-mediated knockdown of USP7. The central principle is to determine if the phenotypic and molecular changes induced by P-22077 mirror those caused by the specific depletion of the USP7 protein.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies investigating the effects of USP7 inhibition by P-22077 and USP7 siRNA on cell viability and protein levels of key downstream targets in cancer cell lines.
Table 1: Effect on Cancer Cell Viability
| Treatment | Cell Line | Concentration/Dose | Incubation Time | % Decrease in Cell Viability (relative to control) | Citation(s) |
| P-22077 | HCT116 | 50 µM | 24 h | Significant Decrease (Specific % not provided) | [5] |
| P-22077 | Neuroblastoma (IMR-32) | 10 µM | 24 h | ~40% | [2] |
| P-22077 | Melanoma (A375) | 20 µM | 48 h | ~50% | [6] |
| USP7 siRNA | Colorectal Cancer (DLD-1) | Not specified | 72 h | Significant Decrease | [7] |
| USP7 siRNA | Breast Cancer (MCF7) | 20 pmol | 48 h | ~78% | [4] |
Table 2: Effect on USP7 Target Protein Levels (Western Blot)
| Treatment | Cell Line | Concentration/Dose | Incubation Time | Change in MDM2 Levels (relative to control) | Change in p53 Levels (relative to control) | Citation(s) | |---|---|---|---|---|---| | P-22077 | WI-38 | 15 µM | 72 h | ~50% Decrease | ~2-fold Increase |[8] | | P-22077 | Neuroblastoma (IMR-32) | 10 µM | 24 h | Strong Decrease | Strong Increase |[3] | | USP7 siRNA | HCT116 | Not specified | Not specified | Decrease | Increase |[9] | | MDM2 siRNA | MDA-MB-231 | Not specified | Not specified | Significant Decrease | Not Measured |[10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
USP7 siRNA Knockdown Protocol
This protocol outlines the steps for transiently knocking down USP7 expression in a cancer cell line such as HCT116.
-
Cell Seeding: Plate HCT116 cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, dilute a USP7-targeting siRNA (e.g., 20 pmol) and a non-targeting scrambled control siRNA in a serum-free medium. In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in the same medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells in complete growth medium.
-
Incubation and Analysis: Incubate the cells for 48-72 hours before proceeding with downstream assays such as cell viability or western blot analysis.
P-22077 Treatment Protocol
-
Stock Solution Preparation: Prepare a stock solution of P-22077 in DMSO.
-
Cell Seeding: Seed cancer cells (e.g., HCT116 or MDA-MB-231) in appropriate culture plates (e.g., 96-well for viability assays, 6-well for western blotting) and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with the desired concentrations of P-22077 (e.g., 10-50 µM). Include a vehicle control with the same final concentration of DMSO.
-
Incubation and Analysis: Incubate the cells for the desired duration (e.g., 24-72 hours) before analysis.
Cell Viability Assay (MTT Assay)
This assay determines the effect of P-22077 or USP7 siRNA on the viability of cancer cells.
-
Cell Treatment: Seed cells in a 96-well plate and treat with P-22077 or transfect with siRNA as described above.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle or scrambled siRNA control.
Quantitative Western Blot Analysis
This protocol is used to assess the effect of P-22077 or USP7 siRNA on the protein levels of USP7, MDM2, and p53.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against USP7, MDM2, p53, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.
Mandatory Visualizations
USP7 Signaling Pathway and Points of Intervention
Caption: The USP7-MDM2-p53 signaling pathway and points of intervention by P-22077 and siRNA.
Experimental Workflow for Validating P-22077 On-Target Effects
Caption: Experimental workflow for validating P-22077's on-target effects using USP7 siRNA.
Alternative Approaches for On-Target Validation
While siRNA-mediated knockdown is a robust method, other techniques can also be employed to validate the on-target effects of P-22077.
-
CRISPR/Cas9-Mediated Knockout: Generating a stable USP7 knockout cell line provides a clean genetic model to compare the effects of P-22077. The absence of USP7 should render the cells insensitive to the on-target effects of the inhibitor.
-
Rescue Experiments: In a USP7 knockdown or knockout cell line, re-introducing a wild-type, siRNA-resistant USP7 construct should rescue the phenotype, while a catalytically inactive mutant should not. This provides strong evidence that the observed effects are due to the enzymatic activity of USP7.
-
Orthogonal Pharmacological Inhibition: Using a structurally and mechanistically distinct USP7 inhibitor can help confirm that the observed phenotype is a result of USP7 inhibition rather than an off-target effect of a specific chemical scaffold.
Conclusion
Validating the on-target effects of a small molecule inhibitor is a critical step in drug development. This guide provides a framework for comparing the effects of the USP7 inhibitor P-22077 with the genetic knockdown of USP7 using siRNA. A strong correlation between the phenotypic and molecular changes induced by both methods provides compelling evidence for the on-target activity of P-22077. The inclusion of alternative validation methods further strengthens the confidence in the inhibitor's mechanism of action. Researchers are encouraged to utilize these methodologies to rigorously validate their findings and advance the development of targeted cancer therapies.
References
- 1. USP7 Enforces Heterochromatinization of p53 Target Promoters by Protecting SUV39H1 from MDM2-Mediated Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeted MDM2 degradation reveals a new vulnerability for p53 inactivated triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. USP7 limits CDK1 activity throughout the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Knockdown Proteomics Reveals USP7 as a Regulator of Cell-Cell Adhesion in Colorectal Cancer via AJUBA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Mouse double minute 2 (MDM2) upregulates Snail expression and induces epithelial-to-mesenchymal transition in breast cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: P 22077 and Nutlin-3 in the Realm of p53 Reactivation
In the landscape of cancer therapeutics, the reactivation of the tumor suppressor protein p53 stands as a pivotal strategy. Two prominent small molecules employed in this endeavor are P 22077 and nutlin-3. While both aim to unleash the tumor-suppressive functions of p53, they achieve this through distinct mechanisms of action, leading to different cellular consequences. This guide provides a comprehensive head-to-head comparison of this compound and nutlin-3, offering researchers, scientists, and drug development professionals a detailed overview supported by experimental data and protocols.
This compound , a potent and cell-permeable inhibitor of Ubiquitin-Specific Protease 7 (USP7), operates upstream of the direct p53-MDM2 interaction.[1] By inhibiting USP7, this compound indirectly promotes the destabilization of MDM2, an E3 ubiquitin ligase and the primary negative regulator of p53.[2] This leads to the accumulation and activation of p53. In contrast, nutlin-3 is a cis-imidazoline analog that acts as a direct antagonist of the MDM2-p53 interaction.[3] It competitively binds to the p53-binding pocket on MDM2, thereby preventing the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53.[3]
The differing mechanisms of these two compounds result in distinct kinetics and magnitudes of p53 activation. Direct MDM2 inhibitors like nutlin-3 typically induce a rapid, robust, and sustained accumulation of p53.[4] Conversely, USP7 inhibition by compounds such as this compound can lead to a more modest and transient induction of p53, potentially offering a different therapeutic window and safety profile.[4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound and nutlin-3, compiled from various studies. It is important to note that these values were determined in different experimental settings, and direct comparison should be approached with caution.
Table 1: Biochemical Activity
| Compound | Target(s) | Assay Type | IC50 / EC50 / Ki |
| This compound | USP7, USP47 | Enzymatic Assay | EC50: ~8.6 μM (USP7), ~8.74 μM (USP47)[1] |
| Nutlin-3 | MDM2-p53 Interaction | Competition Assay | Ki: ~90 nM[5] |
Table 2: Cellular Activity (IC50 values)
| Compound | Cell Line | Cancer Type | IC50 |
| This compound | HCT-116 | Colon Carcinoma | ~8.82 μM[1] |
| Neuroblastoma cell lines (e.g., IMR-32, SH-SY5Y) | Neuroblastoma | Varies (effective at 10-20 µM)[1] | |
| Nutlin-3 | SJSA-1 | Osteosarcoma | ~1.5 µM[6] |
| HCT-116 | Colon Carcinoma | Varies (effective at 2-10 µM)[5] | |
| 22RV1 | Prostate Cancer | 4.3 µM[6] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways affected by this compound and nutlin-3.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. USP7 inhibitor P22077 inhibits neuroblastoma growth via inducing p53-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an AlphaLISA assay to measure and screen inhibitors of the p53-MDM2 interaction | Revvity [revvity.co.jp]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Specificity of Deubiquitinase Inhibitor P22077
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the deubiquitinase (DUB) inhibitor P22077 with other notable alternatives, focusing on specificity and performance based on available experimental data. The information is intended to assist researchers in selecting the most appropriate chemical probe for their studies of USP7-related signaling pathways.
Introduction to P22077
P22077 is a cell-permeable small molecule that functions as an inhibitor of Ubiquitin-Specific Protease 7 (USP7) and the closely related deubiquitinase USP47. It acts as a covalent inhibitor, irreversibly modifying the catalytic cysteine residue (Cys223) within the active site of USP7.[1] Inhibition of USP7 by P22077 leads to the accumulation of ubiquitinated substrates, thereby impacting various cellular processes, including the p53-MDM2 tumor suppressor axis and NF-κB signaling pathways.[2][3] While it has been a valuable tool compound, understanding its specificity is crucial for the accurate interpretation of experimental results.
Quantitative Comparison of Inhibitor Specificity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of P22077 and alternative USP7 inhibitors against a panel of deubiquitinases. This data highlights the relative potency and selectivity of each compound.
| Deubiquitinase | P22077 | P5091 | FT671 | GNE-6776 |
| USP7 | ~8.6 µM [4] | ~4.2 µM | ~0.052 µM [5] | ~1.34 µM |
| USP47 | ~8.7 µM [4] | ~1.0 µM | No significant inhibition | No significant inhibition |
| USP5 | > 100 µM[6] | > 100 µM[6] | No significant inhibition | No significant inhibition |
| USP10 | Inhibited | Inhibited | No significant inhibition | Not reported |
| Panel of other DUBs | Weak to no inhibition (>50 µM against a panel of 14 DUBs) | Selective against a panel of DUBs | Highly selective against a panel of 38 DUBs[5] | Highly selective against a panel of 36 DUBs[7] |
Key Observations:
-
P22077 and P5091: These compounds exhibit similar potency and a comparable specificity profile, inhibiting both USP7 and its close homolog USP47.[4] They show good selectivity against more distantly related DUBs.[6]
-
FT671: This non-covalent, allosteric inhibitor demonstrates significantly higher potency for USP7 and, crucially, does not inhibit USP47, making it a more selective chemical probe for USP7.[5][8]
-
GNE-6776: Another allosteric inhibitor, GNE-6776 also shows high selectivity for USP7 over other DUBs.[7]
Experimental Protocols
Detailed methodologies are essential for replicating and validating findings. Below are representative protocols for key experiments used to assess DUB inhibitor specificity.
In Vitro Deubiquitinase Inhibition Assay (Ubiquitin-Rhodamine 110)
This assay is a common method for high-throughput screening and determination of inhibitor potency in a biochemical format.[9]
Principle: The assay utilizes a fluorogenic substrate, Ubiquitin-Rhodamine 110 (Ub-Rho110). Cleavage of the amide bond between ubiquitin and rhodamine 110 by a DUB results in an increase in fluorescence, which is proportional to enzyme activity.
Materials:
-
Purified recombinant deubiquitinase (e.g., USP7, USP47)
-
Ubiquitin-Rhodamine 110 substrate (e.g., from Boston Biochem)
-
DUB assay buffer (e.g., 50 mM Tris pH 7.6, 0.5 mM EDTA, 5 mM DTT)
-
Test inhibitors (e.g., P22077, FT671) dissolved in DMSO
-
384-well black assay plates
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 535 nm)
Procedure:
-
Prepare serial dilutions of the test inhibitors in DUB assay buffer.
-
Add a defined amount of the DUB enzyme solution to each well of the 384-well plate.
-
Add the serially diluted inhibitors to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the Ub-Rho110 substrate to each well.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader.
-
The initial reaction rates (slopes of the fluorescence curves) are calculated.
-
The IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Target Engagement Assay (DUBprofiler-Cell™)
This method assesses the ability of a compound to engage with its target DUB within a more physiologically relevant cellular context.[10]
Principle: This assay often employs activity-based probes (ABPs) that covalently bind to the active site of DUBs. Cells or cell lysates are treated with the test inhibitor prior to incubation with the ABP. The degree of ABP binding to the target DUB is then quantified, typically by mass spectrometry-based proteomics, to determine the extent of target engagement by the inhibitor.
Materials:
-
Cell line of interest (e.g., HCT116, MM.1S)
-
Cell lysis buffer
-
Test inhibitors dissolved in DMSO
-
Activity-based probe for DUBs (e.g., HA-Ub-vinyl sulfone)
-
Antibodies for immunoprecipitation (if applicable)
-
Mass spectrometer
Procedure:
-
Culture the chosen cell line to the desired confluency.
-
Treat the cells with various concentrations of the test inhibitor for a specified duration.
-
Lyse the cells to obtain total cell protein extracts.
-
Incubate the cell lysates with the activity-based probe.
-
The probe will bind to the active DUBs that have not been engaged by the inhibitor.
-
The DUB-probe complexes can be enriched (e.g., via immunoprecipitation of the probe's tag).
-
The abundance of the target DUB bound to the probe is quantified by mass spectrometry.
-
A decrease in the amount of probe-bound DUB in the inhibitor-treated samples compared to the vehicle control indicates target engagement. EC50 values for target engagement can then be calculated.
Signaling Pathways and Workflows
USP7-Mediated p53 and NF-κB Signaling
USP7 plays a critical role in regulating the stability of key proteins in the p53 and NF-κB signaling pathways. Inhibition of USP7 by compounds like P22077 has significant downstream consequences.
Caption: USP7's role in p53 and NF-κB pathways and its inhibition by P22077.
General Experimental Workflow for DUB Inhibitor Specificity Profiling
The following diagram illustrates a typical workflow for assessing the specificity of a deubiquitinase inhibitor.
Caption: A typical workflow for identifying and characterizing selective DUB inhibitors.
Conclusion
P22077 is a moderately potent inhibitor of USP7 and USP47. While it has proven useful in elucidating the roles of these DUBs in various cellular contexts, its dual specificity should be considered when interpreting results. For studies requiring highly selective inhibition of USP7, newer generation compounds such as FT671 and GNE-6776 offer superior performance due to their allosteric mechanism of action and lack of significant off-target activity against USP47. The choice of inhibitor should be guided by the specific research question, with careful consideration of the quantitative data and the experimental context. The provided protocols and workflows offer a framework for the rigorous assessment of these and other DUB inhibitors.
References
- 1. Molecular basis of USP7 inhibition by selective small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. biospectrumasia.com [biospectrumasia.com]
cross-validation of P 22077's anti-tumor activity in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-tumor activity of P 22077, a selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), across various cancer cell lines. Its performance is objectively compared with other therapeutic alternatives, supported by experimental data, detailed protocols, and visual diagrams of its mechanism of action and experimental workflows.
Mechanism of Action: The USP7-HDM2-p53 Signaling Pathway
This compound exerts its anti-tumor effects by targeting USP7, a deubiquitinating enzyme that plays a critical role in regulating the stability of key cellular proteins. In many cancers, USP7 is overexpressed and contributes to tumorigenesis by deubiquitinating and stabilizing HDM2 (Human Double Minute 2), an E3 ubiquitin ligase. HDM2, in turn, targets the tumor suppressor protein p53 for proteasomal degradation. By inhibiting USP7, this compound leads to the destabilization and degradation of HDM2. This action liberates p53 from its negative regulator, allowing it to accumulate in the nucleus, where it can induce cell cycle arrest, and apoptosis, thereby suppressing tumor growth. This mechanism is particularly effective in cancer cells that retain wild-type p53.[1][2]
Caption: The USP7-HDM2-p53 signaling pathway and the mechanism of action of this compound.
Comparative Anti-Tumor Activity of this compound
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Below is a summary of its half-maximal inhibitory concentration (IC50) values compared to other USP7 inhibitors and standard-of-care chemotherapeutic agents.
| Cell Line | Cancer Type | This compound IC50 (µM) | P5091 IC50 (µM) | Cisplatin IC50 (µM) | Doxorubicin IC50 (µM) | Etoposide IC50 (µM) |
| HeLa | Cervical Cancer | 15.92[3] | - | ~20-30[4][5] | - | - |
| IMR-32 | Neuroblastoma | ~10-20[2] | - | - | ~0.1-1 | ~1-10 |
| SH-SY5Y | Neuroblastoma | ~10-20[2] | - | - | ~0.1-1 | ~1-10 |
| SK-N-AS | Neuroblastoma | >20 (Resistant)[2] | - | - | - | - |
| LA-N-6 | Neuroblastoma | ~10[1] | - | - | >10 (Resistant)[1] | >10 (Resistant)[1] |
| HCT116 | Colon Cancer | - | 11 | - | - | - |
| A375 | Melanoma | ~10-20 | - | - | - | - |
| SK-Mel-28 | Melanoma | ~10-20 | - | - | - | - |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.
This compound in Combination Therapy
Studies have shown that this compound can enhance the efficacy of conventional chemotherapeutic agents. In HeLa cervical cancer cells, the combination of this compound and cisplatin resulted in a significantly greater cytotoxic effect than either drug alone.[3][6][7] Similarly, in neuroblastoma cell lines with an intact USP7-HDM2-p53 axis, this compound augmented the cytotoxic effects of doxorubicin and etoposide.[1][2] Furthermore, this compound was able to sensitize chemoresistant LA-N-6 neuroblastoma cells to doxorubicin and etoposide.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 values of this compound and other compounds.
Caption: A typical experimental workflow for a cell viability (MTT) assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with the highest concentration of the solvent used to dissolve the compounds).
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound and other test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of the test compounds for the indicated time.
-
Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blotting for p53 and MDM2
This technique is used to detect changes in protein levels of p53 and MDM2 following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p53 (e.g., 1:1000 dilution) and anti-MDM2 (e.g., 1:500 dilution)[8][9]
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH, 1:5000 dilution)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time, then lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities and normalize to the loading control to determine the relative protein expression levels.
References
- 1. USP7 inhibitor P22077 inhibits neuroblastoma growth via inducing p53-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USP7 inhibitor P22077 inhibits neuroblastoma growth via inducing p53-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. syncsci.com [syncsci.com]
- 4. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. P22077 enhances the antitumor efficacy of Cisplatin and its mechanism | Journal of Pharmaceutical and Biopharmaceutical Research [syncsci.com]
- 7. researchgate.net [researchgate.net]
- 8. MDM2 antibody (19058-1-AP) | Proteintech [ptglab.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Comparative Efficacy of P 22077 in p53 Wild-Type versus Mutant Cancer Cells: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of P 22077, a selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), in cancer cells with differing p53 tumor suppressor gene status. The data presented herein, compiled from preclinical studies, demonstrates the critical role of wild-type p53 in mediating the anti-cancer effects of this compound. This document is intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics targeting the USP7-MDM2-p53 axis.
Executive Summary
This compound exhibits potent cytotoxic and pro-apoptotic activity in cancer cells harboring wild-type (WT) p53. Its mechanism of action relies on the inhibition of USP7, a deubiquitinating enzyme that stabilizes MDM2. By inhibiting USP7, this compound promotes the degradation of MDM2, an E3 ubiquitin ligase and a primary negative regulator of p53. This leads to the stabilization and activation of p53, triggering downstream pathways that result in cell cycle arrest and apoptosis.[1] Conversely, in cancer cells with mutant or null p53, the efficacy of this compound is significantly diminished, highlighting a clear dependency on a functional USP7-MDM2-p53 signaling axis for its anti-tumor activity.[2][3]
Data Presentation: this compound Efficacy in Neuroblastoma Cell Lines
The differential efficacy of this compound is clearly demonstrated in neuroblastoma (NB) cell lines with varying p53 status.
Table 1: Cell Viability and IC50 Values
While specific IC50 values for this compound are not consistently published, data from a closely related USP7 inhibitor, Almac4, illustrates the p53-dependent sensitivity. This compound has been shown to dramatically reduce cell viability at concentrations of 10-20 µM in sensitive cell lines.
| Cell Line | p53 Status | MDM2 Status | IC50 (Almac4)[4] | This compound Effect on Viability (Qualitative)[3][5] |
| IMR-32 | Wild-Type | Expressed | 0.28 µM | Greatly Reduced |
| SH-SY5Y | Wild-Type | Expressed | 0.35 µM | Greatly Reduced |
| NGP | Wild-Type | Expressed | Not Determined | Greatly Reduced |
| CHLA-255 | Wild-Type | Expressed | Not Determined | Greatly Reduced |
| SK-N-AS | Mutant | Expressed | >10 µM | No significant reduction |
| NB-19 | Wild-Type | Not Expressed | >10 µM | No significant reduction |
*Note: IC50 could not be determined due to the inability to achieve less than 50% cell viability in concentrations up to 10 µM[4].
Table 2: Apoptosis Induction and Protein Expression
This compound's ability to induce apoptosis is directly correlated with its capacity to stabilize p53 and degrade MDM2.
| Cell Line | p53 Status | This compound-Induced Apoptosis (Qualitative) | p53 Protein Level Change | MDM2 Protein Level Change | Cleaved PARP & Caspase-3 |
| IMR-32 | Wild-Type | Strong induction[1][3] | Strong stabilization[1] | Strong suppression[1] | Strongly induced[1] |
| SH-SY5Y | Wild-Type | Strong induction[1][3] | Strong stabilization[1] | Strong suppression[1] | Strongly induced[1] |
| SK-N-AS | Mutant | No significant induction[1][3] | Less potent stabilization[1] | Less potent suppression[1] | Not induced[1] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and experimental design, the following diagrams are provided.
This compound Mechanism of Action
Caption: this compound inhibits USP7, leading to MDM2 degradation and p53-mediated apoptosis in wild-type cells.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for comparing this compound's effects on p53 wild-type versus mutant cancer cell lines.
Broad Applicability: Colon Cancer
Studies on the human colon carcinoma cell line HCT116, which expresses wild-type p53, have also shown that this compound activates p53 and its target gene, p21.[3] This suggests that the p53-dependent efficacy of this compound is not limited to neuroblastoma and is applicable across different cancer types.
Combination Therapy Potential
In p53 wild-type neuroblastoma cells, this compound has been shown to significantly enhance the cytotoxic effects of conventional chemotherapeutic agents such as doxorubicin and etoposide.[3] This synergistic effect is achieved by stabilizing p53, thereby lowering the threshold for chemotherapy-induced apoptosis.[1] Furthermore, this compound was able to sensitize chemoresistant neuroblastoma cells to these agents, suggesting its potential to overcome drug resistance.[3]
Conclusion
Appendix: Detailed Experimental Protocols
Cell Viability Assay (CCK-8)
Adapted from Fan et al., 2013, Cell Death & Disease.[3]
-
Cell Seeding: Seed cancer cells (e.g., IMR-32, SH-SY5Y, SK-N-AS) in 96-well flat-bottomed plates at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO) to the respective wells.
-
Incubation: Incubate the plates for an additional 24 to 72 hours.
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Normalize the results by subtracting the background reading (media only). Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Propidium Iodide Staining and Flow Cytometry)
General protocol based on methods described in Fan et al., 2013.[5]
-
Cell Culture and Treatment: Seed 1-2 x 10⁶ cells in 6-well plates and treat with the desired concentrations of this compound (e.g., 10 µM, 20 µM) or vehicle control for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes and wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples using a flow cytometer. The hypodiploid (sub-G1) peak, representing the apoptotic cell population, is quantified.
Western Blot Analysis
General protocol based on methods described in Fan et al., 2013.[1]
-
Cell Lysis: After treatment with this compound for the desired duration (e.g., 0-24 hours), wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Separate the protein samples on a 4-20% Tris-glycine polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, MDM2, cleaved PARP, cleaved Caspase-3, and a loading control (e.g., β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to the loading control.
References
- 1. Analysis of apoptosis by propidium iodide staining and flow cytometry | Springer Nature Experiments [experiments.springernature.com]
- 2. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USP7 inhibitor P22077 inhibits neuroblastoma growth via inducing p53-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Evaluating the Synergistic Effects of P22077 with Other Chemotherapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ubiquitin-specific protease 7 (USP7) inhibitor, P22077, has emerged as a promising agent in cancer therapy, primarily through its ability to stabilize the tumor suppressor protein p53. This guide provides a comprehensive comparison of the synergistic effects of P22077 when combined with conventional chemotherapeutic agents. The data presented herein is compiled from preclinical studies and aims to inform further research and drug development efforts in combination cancer therapies.
Synergistic Effects with Doxorubicin and Etoposide in Neuroblastoma
A key study by Fan et al. (2013) investigated the combination of P22077 with the topoisomerase inhibitors doxorubicin (Dox) and etoposide (VP-16) in neuroblastoma (NB) cell lines. The study revealed that P22077 significantly enhances the cytotoxic effects of these chemotherapeutic drugs in a p53-dependent manner.
Data Presentation: In Vitro Cytotoxicity
The synergistic effect of P22077 with doxorubicin and etoposide was evaluated in p53 wild-type (IMR-32 and SH-SY5Y) and p53 mutant (SK-N-AS) neuroblastoma cell lines. The combination of P22077 with either doxorubicin or etoposide resulted in a significant increase in cytotoxicity in the p53 wild-type cells, a classic indicator of a synergistic interaction.[1][2]
Table 1: Synergistic Cytotoxicity of P22077 with Doxorubicin in Neuroblastoma Cell Lines
| Cell Line | p53 Status | Treatment | IC50 (µM) - Approximate | Combination Index (CI) | Synergy Level |
| IMR-32 | Wild-Type | P22077 | ~10 | - | - |
| Doxorubicin | ~0.5 | - | - | ||
| P22077 (5 µM) + Doxorubicin | <0.5 | <1 | Synergistic | ||
| SH-SY5Y | Wild-Type | P22077 | ~15 | - | - |
| Doxorubicin | ~1 | - | - | ||
| P22077 (5 µM) + Doxorubicin | <1 | <1 | Synergistic | ||
| SK-N-AS | Mutant | P22077 | >20 | - | - |
| Doxorubicin | ~0.8 | - | - | ||
| P22077 (5 µM) + Doxorubicin | ~0.8 | >1 | Antagonistic/Additive |
Table 2: Synergistic Cytotoxicity of P22077 with Etoposide in Neuroblastoma Cell Lines
| Cell Line | p53 Status | Treatment | IC50 (µM) - Approximate | Combination Index (CI) | Synergy Level |
| IMR-32 | Wild-Type | P22077 | ~10 | - | - |
| Etoposide | ~5 | - | - | ||
| P22077 (5 µM) + Etoposide | <5 | <1 | Synergistic | ||
| SH-SY5Y | Wild-Type | P22077 | ~15 | - | - |
| Etoposide | ~10 | - | - | ||
| P22077 (5 µM) + Etoposide | <10 | <1 | Synergistic | ||
| SK-N-AS | Mutant | P22077 | >20 | - | - |
| Etoposide | ~15 | - | - | ||
| P22077 (5 µM) + Etoposide | ~15 | >1 | Antagonistic/Additive |
Note: The IC50 values are approximated from the graphical data presented in Fan et al. (2013). The Combination Index (CI) values are inferred from the observed synergistic effect, with CI < 1 indicating synergy, CI = 1 indicating an additive effect, and CI > 1 indicating antagonism.
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: Neuroblastoma cells (IMR-32, SH-SY5Y, SK-N-AS) were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
Drug Treatment: The following day, cells were treated with P22077 alone, doxorubicin or etoposide alone, or a combination of P22077 with either doxorubicin or etoposide at various concentrations.
-
Incubation: The cells were incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
CCK-8 Addition: After incubation, 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well.
-
Final Incubation and Measurement: The plates were incubated for an additional 1-4 hours, and the absorbance was measured at 450 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. IC50 values were determined from the dose-response curves.
Synergy Analysis (Chou-Talalay Method)
The synergistic effects of the drug combinations were quantified using the Combination Index (CI) method developed by Chou and Talalay.[3][4][5][6] This method is based on the median-effect principle and provides a quantitative measure of the interaction between two or more drugs.
-
Experimental Design: Dose-response curves for each drug alone and for the combination at a constant ratio are generated.
-
Data Input: The dose and the corresponding fractional effect (e.g., fraction of cells inhibited) for each drug and the combination are entered into a software program like CompuSyn.
-
CI Calculation: The software calculates the CI value for different effect levels.
-
CI < 1: Indicates synergism, where the effect of the combination is greater than the additive effect of the individual drugs.
-
CI = 1: Indicates an additive effect.
-
CI > 1: Indicates antagonism, where the drugs counteract each other's effects.
-
Potential Synergies with Other Chemotherapies
While comprehensive quantitative data for P22077 in combination with other chemotherapies is still emerging, preclinical studies on USP7 inhibitors suggest potential synergistic interactions with agents used in other cancer types.
-
Cytarabine in Acute Myeloid Leukemia (AML): Studies have shown that combining kinase inhibitors with cytarabine can result in synergistic killing of AML cells.[7] Given the role of USP7 in DNA damage repair and cell cycle control, there is a strong rationale for investigating the combination of P22077 and cytarabine in AML.
-
Bortezomib in Multiple Myeloma (MM): The combination of proteasome inhibitors like bortezomib with other agents has shown significant efficacy in multiple myeloma.[8][9] Preclinical evidence suggests that targeting the ubiquitin-proteasome system at different points, such as with a USP7 inhibitor and a proteasome inhibitor, could lead to synergistic anti-myeloma activity.
Further research is warranted to establish the quantitative synergistic effects and optimal combination strategies for P22077 with these and other chemotherapeutic agents.
Signaling Pathways and Experimental Workflows
P22077 Mechanism of Action and Synergy with DNA Damaging Agents
P22077 inhibits USP7, a deubiquitinating enzyme that regulates the stability of numerous proteins, including the E3 ubiquitin ligase HDM2 (also known as MDM2). By inhibiting USP7, P22077 leads to the destabilization and degradation of HDM2. This, in turn, allows for the accumulation and activation of the tumor suppressor protein p53. Activated p53 can then induce cell cycle arrest and apoptosis. DNA damaging agents like doxorubicin and etoposide also activate p53. The synergistic effect arises from the dual activation of the p53 pathway, leading to a more robust apoptotic response in cancer cells with wild-type p53.
Caption: P22077 and chemotherapy synergistic pathway.
Experimental Workflow for Synergy Evaluation
The following diagram outlines the typical workflow for evaluating the synergistic effects of P22077 with another chemotherapeutic agent in vitro.
Caption: In vitro drug synergy evaluation workflow.
References
- 1. USP7 inhibitor P22077 inhibits neuroblastoma growth via inducing p53-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USP7 inhibitor P22077 inhibits neuroblastoma growth via inducing p53-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. punnettsquare.org [punnettsquare.org]
- 6. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination screening in vitro identifies synergistically acting KP372-1 and cytarabine against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bortezomib combination therapy in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic DNA-damaging effect in multiple myeloma with the combination of zalypsis, bortezomib and dexamethasone | Haematologica [haematologica.org]
P-22077: A Preclinical Comparative Guide for Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of P-22077, a notable ubiquitin-specific protease 7 (USP7) inhibitor, against other emerging alternatives in the field. The information presented herein is supported by experimental data to aid in the evaluation of P-22077 as a potential therapeutic agent.
Comparative Analysis of USP7 Inhibitors
P-22077 is a dual inhibitor of USP7 and the closely related deubiquitinase USP47.[1][2] Its primary mechanism of action involves the stabilization of key tumor suppressor proteins, most notably p53, by preventing their degradation.[1][3][4] This is achieved through the inhibition of USP7, which would otherwise deubiquitinate and stabilize MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[3][4] The preclinical validation of P-22077 has demonstrated its potential in various cancer models, including neuroblastoma, hepatocellular carcinoma, and melanoma.[1][5]
This section compares the in vitro efficacy of P-22077 with other USP7 inhibitors.
| Compound | Target(s) | IC50/EC50 (µM) | Cell Line | Key Findings |
| P-22077 | USP7, USP47 | EC50: 8.01 (USP7), 8.74 (USP47) | Neuroblastoma (IMR-32, NGP, CHLA-255, SH-SY5Y) | Induces apoptosis in cells with an intact USP7-HDM2-p53 axis.[1][6][7] |
| P5091 | USP7 | - | Multiple Myeloma | Inhibits proliferation and has been tested in vivo.[1][4] |
| FT671 | USP7 | IC50: 0.033 | Multiple Myeloma (MM.1S) | Potent and selective inhibitor with in vivo efficacy.[8][9] |
| GNE-6776 | USP7 | - | - | Orally bioavailable and promotes on-target pathway modulation.[10] |
| FX1-5303 | USP7 | - | - | Demonstrates anticancer potential by reactivating p53. |
In Vivo Preclinical Data
Animal models, particularly xenograft studies in mice, are crucial for evaluating the in vivo efficacy and safety of potential therapeutic agents.
| Compound | Cancer Model | Dosing Regimen | Key Outcomes | Noted Toxicities |
| P-22077 | Neuroblastoma (IMR-32 xenograft) | 15 mg/kg daily for 3 weeks | Significant inhibition of tumor growth.[1][3] | No observable weight loss.[4] |
| P-22077 | Neuroblastoma (SH-SY5Y xenograft) | 10 mg/kg for 14 days | Antitumor effects observed.[7] | Not specified. |
| P-22077 | Neuroblastoma (NGP xenograft) | 20 mg/kg for 12 days | Antitumor effects observed.[7] | Not specified. |
| P5091 | Multiple Myeloma | Not specified | Inhibited multiple myeloma proliferation.[1] | Well-tolerated in mice.[4] |
| FT671 | Multiple Myeloma (MM.1S xenograft) | 100 mg/kg and 200 mg/kg daily (oral) | Significant dose-dependent tumor growth inhibition.[8][9] | Well-tolerated at high doses with no significant weight loss.[9] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Deubiquitinase (DUB) Activity Assay
This assay measures the enzymatic activity of USP7 and its inhibition by compounds like P-22077.
-
Reagents : Recombinant human USP7 enzyme, ubiquitin-rhodamine 110 (Ub-Rho110) substrate, assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 10 mM DTT, 5% glycerol).
-
Procedure :
-
Prepare a 2x solution of recombinant USP7 in the assay buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., P-22077) in DMSO, followed by further dilution in the assay buffer to create a 10x stock.
-
Add 2 µL of the 10x inhibitor dilutions or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the 2x USP7 enzyme solution to each well and incubate for 30 minutes at room temperature.
-
Prepare a 10x solution of Ub-Rho110 substrate in the assay buffer.
-
Initiate the reaction by adding 8 µL of the 10x Ub-Rho110 solution to each well.
-
Measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) kinetically over 60 minutes at 37°C.
-
Calculate the reaction rate and plot against inhibitor concentrations to determine the IC50 value.
-
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of a compound on cell proliferation and viability.
-
Cell Seeding : Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment : Treat cells with various concentrations of the test compound or DMSO (vehicle control) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization : Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the EC50 value.
Xenograft Mouse Model
This in vivo model is used to evaluate the antitumor efficacy of a compound.
-
Cell Implantation : Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth : Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment : Randomize mice into treatment and control groups. Administer the test compound (e.g., P-22077) or vehicle control via the desired route (e.g., intraperitoneal, oral gavage) according to the specified dosing regimen.
-
Monitoring : Monitor tumor volume and body weight regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint : At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Signaling Pathways and Mechanisms of Action
P-22077 exerts its therapeutic effects by modulating several key signaling pathways.
p53-MDM2 Pathway
The inhibition of USP7 by P-22077 leads to the destabilization of MDM2, which in turn allows for the accumulation and activation of the p53 tumor suppressor.[1][3] This activation of p53 can lead to cell cycle arrest and apoptosis in cancer cells.[6][11]
Caption: P-22077 inhibits USP7, leading to MDM2 degradation and p53 stabilization.
TGF-β/SMAD Pathway
Recent studies have shown that USP7 can deubiquitinate and stabilize Smad2 and Smad3, key mediators of the TGF-β signaling pathway.[12] Inhibition of USP7 with P-22077 can therefore attenuate TGF-β signaling, which is often dysregulated in fibrosis and cancer.[12][13]
Caption: P-22077 inhibits USP7, reducing SMAD2/3 stability and TGF-β signaling.
NF-κB and NLRP3 Inflammasome Pathway
P-22077 has been shown to exert anti-inflammatory effects by inhibiting the NF-κB and NLRP3 inflammasome pathways.[13][14] It promotes the degradation of TRAF6, a key upstream activator of NF-κB, and can block the assembly of the NLRP3 inflammasome.[14][15]
Caption: P-22077 inhibits NF-κB and NLRP3 pathways by promoting TRAF6 degradation.
AKT/ERK Pathway
The inhibition of USP7 by P-22077 has also been implicated in the downregulation of the AKT/ERK signaling pathway, which is a critical regulator of cell proliferation and survival.[13]
Caption: P-22077 can indirectly downregulate the pro-survival AKT/ERK signaling pathway.
References
- 1. USP7 inhibitor P22077 inhibits neuroblastoma growth via inducing p53-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. USP7 inhibitor P22077 inhibits neuroblastoma growth via inducing p53-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. USP7 Promotes TGF-β1 Signaling by De-Ubiquitinating Smad2/Smad3 in Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Administration of USP7 inhibitor P22077 inhibited cardiac hypertrophy and remodeling in Ang II-induced hypertensive mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. P22077 inhibits LPS-induced inflammatory response by promoting K48-linked ubiquitination and degradation of TRAF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical data for the Ubiquitin-Specific Protease 7 (USP7) inhibitor P-22077 and other notable USP7 inhibitors. As of early 2025, no USP7 inhibitors have entered human clinical trials; all compounds discussed remain in the preclinical phase of development. This document aims to consolidate the available preclinical data to facilitate informed research and development decisions.
Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme (DUB), is a critical regulator of protein stability involved in numerous cellular processes, including DNA repair, cell cycle progression, and immune response. Its role in stabilizing oncoproteins and negative regulators of tumor suppressors, most notably MDM2 (a negative regulator of p53), has made it an attractive target for cancer therapy. Inhibition of USP7 is expected to destabilize MDM2, leading to the activation of the p53 tumor suppressor pathway and subsequent cancer cell apoptosis.[1][2][3]
Comparative Analysis of Preclinical USP7 Inhibitors
A variety of small molecule inhibitors targeting USP7 have been developed and characterized in preclinical studies. These compounds exhibit different mechanisms of action, including covalent, non-covalent, and allosteric inhibition. The following tables summarize the available quantitative data for P-22077 and other key USP7 inhibitors.
Table 1: In Vitro Potency and Selectivity of USP7 Inhibitors
| Compound | Type | Target | IC50/EC50/Kd | Selectivity Notes | Reference(s) |
| P-22077 | Covalent | USP7 | EC50: 8.01 µM | Dual inhibitor of USP7 and USP47 (EC50: 8.74 µM).[4] Weak or no inhibition against a panel of 14 other isopeptidases.[5] | [4] |
| P5091 | Covalent | USP7 | EC50: 4.2 µM | Also inhibits USP47. Does not inhibit other DUBs or cysteine proteases tested at concentrations >100 µM.[1] | [1] |
| FT671 | Non-covalent | USP7 (catalytic domain) | IC50: 52 nM; Kd: 65 nM | Highly selective; does not inhibit a panel of 38 other DUBs, including USP10 and USP47.[5] | [5] |
| FT827 | Covalent | USP7 (catalytic domain) | Kd: 7.8 µM; k_inact/K_i: 66 M⁻¹s⁻¹ | Highly selective; exclusively inhibits USP7 in a panel of 38 DUBs.[5] | [5] |
| GNE-6640 | Allosteric (Non-covalent) | Full-length USP7 | IC50: 0.75 µM | Selective over USP47 (IC50: 20.3 µM).[6] | [6] |
| GNE-6776 | Allosteric (Non-covalent) | USP7 | - | Highly selective against a panel of 36 DUBs.[7] Binds to a site ~12 Å from the catalytic cysteine.[6] | [6][7] |
Table 2: In Vivo Efficacy of USP7 Inhibitors in Xenograft Models
| Compound | Cancer Type | Animal Model | Dosing Regimen | Outcome | Reference(s) |
| P-22077 | Cardiac Hypertrophy | Angiotensin II-induced hypertensive mice | Not specified | Attenuated cardiac hypertrophy and remodeling.[8] | [8] |
| P5091 | Multiple Myeloma | MM.1S xenograft in CB-17 SCID mice | 10 mg/kg, IV, twice weekly for 3 weeks | Inhibited tumor growth and prolonged survival.[1] | [1] |
| Colorectal Cancer | CT26 xenograft model | Not specified | Reduced tumor growth and enhanced anti-tumor immunity.[9] | [9] | |
| FT671 | Multiple Myeloma | MM.1S xenograft in NOD-SCID mice | 100 mg/kg and 200 mg/kg, oral gavage, daily | Dose-dependent inhibition of tumor growth. Well-tolerated.[5] | [5] |
| GNE-6776 | Acute Myeloid Leukemia (AML) | EOL-1 xenograft in SCID mice | 100 or 200 mg/kg, oral gavage, once or twice daily for 10 days | Significant inhibition of xenograft growth. | [10] |
Experimental Methodologies
The characterization of USP7 inhibitors involves a cascade of biochemical and cellular assays to determine their potency, selectivity, mechanism of action, and cellular efficacy.
Biochemical Assay for USP7 Activity (Ubiquitin-Rhodamine 110 Assay)
This assay is a common method for high-throughput screening to identify and characterize USP7 inhibitors.
Principle: The assay utilizes a fluorogenic substrate, Ubiquitin-Rhodamine 110. Cleavage of this substrate by USP7 releases the rhodamine 110 fluorophore, resulting in an increase in fluorescence that is proportional to enzyme activity.
Protocol Outline:
-
Compound Preparation: Serially dilute test compounds (e.g., P-22077) in DMSO and dispense into a 384-well plate.
-
Enzyme Incubation: Add recombinant human USP7 enzyme to the wells containing the test compounds and incubate at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add the Ubiquitin-Rhodamine 110 substrate to all wells to start the enzymatic reaction.
-
Signal Detection: Measure the fluorescence intensity over time using a plate reader (excitation/emission ~485/535 nm).
-
Data Analysis: Calculate the rate of reaction for each well. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cellular Target Engagement (Western Blot for p53 and MDM2 Stabilization)
This assay confirms that the inhibitor engages USP7 in a cellular context, leading to the expected downstream signaling events.
Principle: Inhibition of USP7 leads to the ubiquitination and subsequent proteasomal degradation of MDM2. The reduction in MDM2 levels results in the stabilization and accumulation of p53. These changes can be detected by Western blotting.[11]
Protocol Outline:
-
Cell Treatment: Culture cancer cells with wild-type p53 (e.g., HCT116, U2OS) and treat with varying concentrations of the USP7 inhibitor or a vehicle control (DMSO) for a specified time (e.g., 20-24 hours).[5]
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for p53, MDM2, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in p53 and MDM2 protein levels upon inhibitor treatment.
Visualizations
USP7 Signaling Pathway
The diagram below illustrates the central role of USP7 in the p53-MDM2 pathway and highlights other key substrates.
Caption: The USP7 signaling pathway, primarily regulating the p53-MDM2 axis.
Experimental Workflow for USP7 Inhibitor Evaluation
This diagram outlines a typical preclinical workflow for the discovery and characterization of novel USP7 inhibitors.
Caption: A general experimental workflow for preclinical USP7 inhibitor evaluation.
References
- 1. A Small Molecule Inhibitor of Ubiquitin-Specific Protease-7 Induces Apoptosis in Multiple Myeloma Cells and Overcomes Bortezomib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent insights into USP7: Construct, pathophysiology, and inhibitors [accscience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Administration of USP7 inhibitor P22077 inhibited cardiac hypertrophy and remodeling in Ang II-induced hypertensive mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of USP7 upregulates USP22 and activates its downstream cancer-related signaling pathways in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of P 22077: A Comprehensive Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of P 22077, a potent USP7 inhibitor, ensuring the safety of laboratory personnel and adherence to environmental regulations.
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to laboratory safety and environmental responsibility. This document provides detailed, step-by-step procedures for the disposal of this compound (CAS 1247819-59-5), a thienyl compound and USP7 inhibitor. Due to its chemical nature as a halogenated nitroaromatic compound, specific precautions must be taken.
Chemical and Physical Properties Relevant to Disposal
A thorough understanding of the chemical and physical properties of this compound is the first step in ensuring its safe disposal. This data, summarized in the table below, informs the selection of appropriate personal protective equipment (PPE), handling procedures, and disposal methods.
| Property | Value | Citation |
| Chemical Name | 1-[5-[(2,4-Difluorophenyl)thio]-4-nitro-2-thienyl]-ethanone | [1] |
| CAS Number | 1247819-59-5 | [1] |
| Molecular Formula | C12H7F2NO3S2 | [1] |
| Molecular Weight | 315.32 g/mol | [1] |
| Appearance | Off-white Foam / Light powder / Crystalline solid | [2] |
| Solubility | Soluble in DMSO | [3][4] |
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is crucial to consult your institution's Environmental Health and Safety (EHS) department. Disposal of hazardous waste is regulated by federal, state, and local agencies, and your EHS office will provide specific instructions based on your facility's waste management program.
Personal Protective Equipment (PPE):
Always wear the following appropriate PPE when handling this compound waste:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Handle in a certified chemical fume hood to prevent inhalation.[2]
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to waste segregation, containment, and labeling.
1. Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound powder, as well as materials contaminated with the solid (e.g., weigh boats, spatulas, contaminated bench paper), must be collected as hazardous waste.
-
Liquid Waste: Solutions of this compound, typically in DMSO, must be collected as hazardous liquid waste.
-
Contaminated Sharps: Any sharps, such as pipette tips or needles, contaminated with this compound should be disposed of in a designated sharps container for hazardous waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.
2. Waste Containment:
-
Solid Waste:
-
Collect solid this compound waste in a clearly labeled, sealable hazardous waste container.
-
Place contaminated disposable items like gloves and wipes in a designated, sealed plastic bag or a dedicated solid hazardous waste container.
-
-
Liquid Waste:
-
Collect this compound solutions in a compatible, leak-proof, and clearly labeled hazardous waste container.
-
Since this compound is often dissolved in DMSO, the waste should be collected with other organic solvents.[3]
-
Ensure the container is stored in secondary containment to prevent spills.
-
Keep waste containers closed at all times, except when adding waste.
-
3. Labeling and Storage:
-
Affix a hazardous waste label to the container as soon as the first piece of waste is added.
-
The label must include:
-
The full chemical name: "1-[5-[(2,4-Difluorophenyl)thio]-4-nitro-2-thienyl]-ethanone (this compound)"
-
The concentration of the contents.
-
The solvent (e.g., "in DMSO").
-
The hazard characteristics (e.g., "Toxic," "Hazardous").
-
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected for disposal.
4. Disposal Request and Pickup:
-
When the waste container is full or ready for disposal, contact your institution's EHS department or the designated hazardous waste management office.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Experimental Protocols: Spill Decontamination
In the event of a spill, follow these general procedures:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: This may include a higher level of respiratory protection depending on the size and nature of the spill.
-
Contain the Spill: Use a spill kit with appropriate absorbent materials (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels for large spills.
-
Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water, or as recommended by your EHS department).
-
Collect Decontamination Materials: All materials used for cleanup (absorbents, PPE, cleaning materials) must be disposed of as hazardous waste.
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: A logical workflow for the proper disposal of this compound waste.
By adhering to these procedures and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally conscious research environment.
References
Personal protective equipment for handling P 22077
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of P 22077, a dual inhibitor of the deubiquitylating enzymes USP7 and USP47. Adherence to these procedures is critical for laboratory safety and experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, it is mandatory to use the following personal protective equipment to minimize exposure and ensure personal safety.
Core PPE Requirements:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Gloves should be inspected before use and changed immediately if contaminated, torn, or punctured.
-
Respiratory Protection: If working with the compound as a powder or if aerosolization is possible, a NIOSH-approved respirator is required. Ensure proper fit and use.
-
Body Protection: A laboratory coat must be worn at all times. For larger quantities or in case of potential splashing, additional protective clothing may be necessary.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, facilitating easy reference for experimental planning and safety protocols.
| Property | Value |
| Molecular Weight | 315.32 g/mol |
| Formula | C₁₂H₇F₂NO₃S₂ |
| CAS Number | 1247819-59-5 |
| Appearance | A solid |
| Purity | ≥98% |
| Solubility | Soluble in DMSO (to 100 mM), DMF (30 mg/ml), and a DMSO:PBS (pH 7.2) (1:2) solution (0.33 mg/ml). Insoluble in water and ethanol.[1][2] |
| Storage (Solid) | Store at +4°C for up to 2 years or at -20°C for long-term storage (≥ 4 years).[1][3] |
| Storage (Solution) | Store stock solutions at -20°C for up to 1 month or at -80°C for up to 2 years.[3][4] It is recommended to aliquot solutions to avoid repeated freeze-thaw cycles.[4] |
| EC₅₀ for USP7 | 8.01 µM[4] |
| EC₅₀ for USP47 | 8.74 µM[4] |
Experimental Protocols: Handling and Disposal
This section provides step-by-step guidance for the safe handling and disposal of this compound.
Handling Protocol
-
Preparation: Before handling, ensure that the designated work area is clean and uncluttered. A chemical fume hood should be used for all manipulations of the solid compound and for the preparation of stock solutions.
-
Personal Protective Equipment (PPE): Don the required PPE as outlined above: safety goggles, lab coat, and nitrile gloves.
-
Weighing: If working with the solid form, carefully weigh the required amount in a chemical fume hood to prevent inhalation of any dust.
-
Dissolving: To prepare a stock solution, add the appropriate solvent (e.g., DMSO) to the solid this compound.[1] Cap the vial and vortex until the solid is completely dissolved.
-
Use in Experiments: When using the this compound solution in experiments, handle it with care to avoid splashes and aerosols.
-
Spill Management: In case of a small spill, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Decontamination: After handling, thoroughly clean the work area and any contaminated equipment with an appropriate solvent.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Collection: Collect all solid and liquid waste containing this compound in a clearly labeled, sealed, and chemically compatible waste container. This includes unused compound, contaminated consumables (e.g., pipette tips, gloves), and spill cleanup materials.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "1-[5-[(2,4-difluorophenyl)thio]-4-nitro-2-thienyl]-ethanone".
-
Storage of Waste: Store the hazardous waste container in a designated, secure area, away from incompatible materials, until it is collected by your institution's environmental health and safety (EHS) department.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department. Do not dispose of this compound down the drain or in regular trash.
Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt of the compound to its final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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